3-Fluoro-5-methylphenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUUQFGFHKTVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380944 | |
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-22-9 | |
| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Fluoro-5-methylphenylacetic acid (CAS 518070-22-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylphenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its structural features, including the phenylacetic acid core, a fluorine atom, and a methyl group, make it a valuable intermediate in the development of new chemical entities, particularly in the pharmaceutical and materials science sectors. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Physicochemical and Safety Data
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 518070-22-9 | N/A |
| Molecular Formula | C₉H₉FO₂ | N/A |
| Molecular Weight | 168.17 g/mol | N/A |
| Melting Point | 110-115 °C | |
| Density | ~1.25 g/cm³ | |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. |
Safety Information: This compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE) should be worn when handling, and it should be stored in a cool, dry, well-sealed container.
Synthesis and Reactions
Conceptual Synthetic Workflow
A common approach to synthesizing phenylacetic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a protected bromoacetic acid ester with a suitable boronic acid or ester, followed by deprotection.
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and amidation to produce various derivatives.
Applications in Drug Discovery and Materials Science
The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.
Penicillin-Binding Protein (PBP) Inhibitors
This compound is a key intermediate in the synthesis of inhibitors of penicillin-binding proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall biosynthesis, and their inhibition is the mechanism of action for beta-lactam antibiotics. The carboxylic acid group of this compound is essential for forming the critical amide linkages required for binding to the active site of these enzymes. The fluorine substituent can enhance the electronic properties of the molecule, potentially leading to improved transition state stabilization upon binding. Recent studies have highlighted the use of similar acids in the convergent synthesis of beta-lactam antibiotics.
physicochemical properties of 3-Fluoro-5-methylphenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the core , a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. It includes a detailed summary of its properties, experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The are crucial for its handling, application, and in-process controls. A summary of these properties is presented in the table below.
| Property | Value | Unit |
| Molecular Formula | C9H9FO2 | |
| Molecular Weight | 168.17 | g/mol |
| Melting Point | 88 - 92 | °C |
| Boiling Point | 294.6±25.0 | °C |
| pKa | 4.21±0.10 | |
| LogP | 2.15±0.32 | |
| Density | 1.239±0.06 | g/cm³ |
| Refractive Index | 1.519 | |
| Flash Point | 132.0±23.2 | °C |
Experimental Protocols
Detailed methodologies for the determination of the key are outlined below. These represent standard experimental procedures applicable to this class of organic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a digital melting point apparatus.
-
Apparatus : Digital Melting Point Apparatus, Capillary tubes.
-
Procedure :
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
Determination of pKa (Acid Dissociation Constant)
The pKa value can be determined by potentiometric titration.
-
Apparatus : pH meter, Burette, Magnetic stirrer, Beaker.
-
Reagents : this compound, Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), Deionized water, pH calibration buffers.
-
Procedure :
-
A known weight of this compound is dissolved in a known volume of deionized water.
-
The pH meter is calibrated using standard buffers.
-
The solution of the acid is titrated with the standardized NaOH solution, recording the pH after each addition of titrant.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.
-
Apparatus : Separatory funnel, UV-Vis Spectrophotometer or HPLC, Centrifuge.
-
Reagents : this compound, n-octanol, Deionized water.
-
Procedure :
-
n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in the n-octanol phase.
-
The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel and shaken vigorously for a set period.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
An In-depth Technical Guide to 3-Fluoro-5-methylphenylacetic Acid
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-5-methylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound is a halogenated aromatic carboxylic acid. The introduction of a fluorine atom to the phenyl ring can significantly influence the molecule's electronic properties, acidity, and biological activity, making it a compound of interest in medicinal chemistry and materials science.
The key quantitative properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| 168.167 g/mol | ||
| CAS Number | 518070-22-9 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 110-115 °C | |
| Density | ~1.25 g/cm³ | |
| SMILES | FC1=CC(CC(=O)O)=CC(C)=C1 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or specialized chemical synthesis databases. General web searches indicate that common synthesis strategies may include the fluorination of a corresponding precursor or multi-step syntheses starting from fluorinated building blocks. However, reproducible, detailed protocols are not available in the provided search results. For specific applications, consulting publications in journals such as the Journal of Medicinal Chemistry or Organic Process Research & Development is recommended.
Compound Identification and Properties
The following diagram illustrates the logical relationship between the chemical's name, its structural representation (SMILES), and its fundamental molecular properties.
References
Spectral Data Analysis of 3-Fluoro-5-methylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectral data for 3-Fluoro-5-methylphenylacetic acid (CAS No. 518070-22-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols for acquiring such spectra, and a logical workflow for spectral analysis, designed to aid researchers in the identification and characterization of this and similar compounds.
Introduction
This compound is a halogenated aromatic carboxylic acid.[1] Its structural components, including a substituted benzene ring, a carboxylic acid, and a fluorine atom, make it a valuable building block in medicinal chemistry and materials science. Accurate spectral analysis is crucial for verifying the identity and purity of this compound in research and development settings. This guide serves as a reference for the expected spectral characteristics of this compound.
Predicted Spectral Data
The following sections and tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.
¹H NMR (Proton NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 11.5 - 12.0 | Singlet, broad | 1H | -COOH |
| ~ 6.95 | Singlet | 1H | Ar-H |
| ~ 6.85 | Doublet | 1H | Ar-H |
| ~ 6.80 | Doublet | 1H | Ar-H |
| 3.65 | Singlet | 2H | -CH₂- |
| 2.35 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. Table 2 outlines the predicted chemical shifts for each carbon atom in this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 178.5 | -COOH |
| ~ 163.0 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~ 140.0 (d, ³JCF ≈ 8 Hz) | C-CH₃ |
| ~ 135.5 (d, ³JCF ≈ 6 Hz) | C-CH₂ |
| ~ 125.0 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |
| ~ 115.5 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~ 113.0 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| ~ 40.5 | -CH₂- |
| ~ 21.0 | -CH₃ |
Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule, providing a fingerprint for its structure. The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data (EI-MS) for this compound
| m/z | Ion | Notes |
| 168 | [M]⁺ | Molecular Ion |
| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in phenylacetic acids) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂- and -CH₃) |
| ~ 1710 | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~ 1250 | C-F stretch | Aryl Fluoride |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and match the proton probe.
-
Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect 8 to 16 scans for a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum. This involves a 90° pulse, a spectral width of ~220 ppm, and a longer acquisition time and relaxation delay compared to proton NMR.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to record the spectrum of the atmospheric components.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the ion source under high vacuum.[1]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[3][4][5]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the logical workflow from sample preparation to spectral data interpretation for the characterization of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectral data and standardized methodologies for the analysis of this compound. While predicted data is a valuable tool in the absence of public experimental results, it is recommended that researchers acquire experimental data for their specific samples to ensure accurate characterization. The protocols and workflow presented herein offer a robust framework for conducting such analyses in a drug development or chemical research environment.
References
solubility of 3-Fluoro-5-methylphenylacetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methylphenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. This information is critical for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process optimization, formulation, and achieving desired therapeutic outcomes.
Introduction to this compound
This compound is an aromatic carboxylic acid derivative. Its molecular structure, featuring a fluorine atom and a methyl group on the phenyl ring, influences its physicochemical properties, including its solubility in different solvent systems. As a versatile building block in organic synthesis, its solubility profile is a key parameter for reaction condition selection, purification, and formulation development.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural analogues, such as fluorophenylacetic acid derivatives. Generally, this compound is expected to be moderately soluble in polar organic solvents and exhibit limited solubility in non-polar organic solvents and water. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents, enhancing solubility.
Table 1: Estimated Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |
| Methanol | 32.7 | Moderately Soluble |
| Ethanol | 24.5 | Moderately Soluble |
| Acetone | 20.7 | Moderately Soluble |
| Ethyl Acetate | 6.0 | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble |
| Hexane | 1.9 | Insoluble |
| Water | 80.1 | Sparingly Soluble |
Note: The solubility values in this table are estimations based on the expected behavior of similar aromatic carboxylic acids and should be experimentally verified for precise applications.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.
Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K) and agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.
-
Sample Collection and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to maintain the temperature. The collected sample is immediately diluted with a known volume of the mobile phase to prevent precipitation.
-
Quantitative Analysis (HPLC): The concentration of this compound in the diluted sample is determined using a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations.
-
Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))
where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their respective molar masses.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide outlines the expected solubility profile of this compound in various organic solvents and provides a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding and experimental validation of solubility are crucial for successful process development, formulation design, and ensuring the efficacy and safety of final products. The provided workflow and foundational knowledge serve as a valuable resource for these critical activities.
Technical Guide: Physicochemical Properties and Synthesis of 3-Fluoro-5-methylphenylacetic Acid
This document provides a detailed overview of the physicochemical properties, specifically the melting point, of 3-Fluoro-5-methylphenylacetic acid. It includes a standard experimental protocol for melting point determination and a representative synthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 518070-22-9 | |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | [1] |
| Melting Point | 110-115 °C | |
| Appearance | White to off-white crystalline solid | |
| Purity | 95% |
Experimental Protocol: Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method. This standard procedure provides a melting range, which is indicative of the compound's purity.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Loading the Capillary Tube: Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Placing the Tube in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (in this case, around 90-95 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observe the sample closely through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.
-
-
Post-Analysis: Allow the apparatus to cool down before performing any subsequent measurements.
Synthesis Pathway
The following diagram illustrates a plausible synthetic route for this compound, starting from 3-Fluoro-5-methylaniline. This pathway represents a logical sequence of reactions commonly employed in organic synthesis.
Caption: A potential synthesis route for this compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for 3-Fluoro-5-methylphenylacetic acid is based on available safety data. Due to the limited publicly available, substance-specific toxicology data, information from closely related fluoroaromatic compounds has been included for a more comprehensive understanding of potential hazards. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions, including storage and handling.
| Property | Value | Source |
| CAS Number | 518070-22-9 | [1][2] |
| Molecular Formula | C9H9FO2 | [1][2] |
| Molecular Weight | 168.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 110-115 °C | |
| Solubility | Limited water solubility; moderately soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | |
| Density | ~1.25 g/cm³ | |
| Storage | Store in a cool, dry location in a well-sealed container. Recommended storage temperature: 2-8 °C. |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as hazardous. The primary hazards are associated with ingestion and contact with skin and eyes. A comprehensive GHS classification based on data for closely related fluorophenylacetic acids is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Harmful | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Note: The GHS classification is based on information for this compound and its close structural analogs. The potential for respiratory irritation is inferred from related compounds.
Toxicological Information
General Toxicological Concerns for Fluoroaromatic Compounds:
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.
-
Ingestion: Harmful if swallowed.
No specific experimental protocols for toxicological studies on this compound were found in the reviewed literature.
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.
| Control Parameter | Recommended Protocol |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are recommended:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Spill Cleanup Protocol
A systematic approach is necessary for managing spills to ensure the safety of laboratory personnel and the environment.
Experimental Workflow: Chemical Spill Response
References
Theoretical Properties of Fluorinated Phenylacetic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical properties of fluorinated phenylacetic acids, compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold dramatically influences its physicochemical and biological properties. This guide delves into the acidity (pKa), lipophilicity (logP), and conformational preferences of these molecules, offering valuable data and methodologies for researchers in the field.
Physicochemical Properties: Acidity and Lipophilicity
The introduction of fluorine, the most electronegative element, to the phenylacetic acid structure imparts significant changes to its electronic distribution, thereby altering its acidity and lipophilicity. These parameters are critical for drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Acidity (pKa)
The acidity of fluorinated phenylacetic acids is a key determinant of their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. The magnitude of this effect is dependent on the number and position of the fluorine substituents on the phenyl ring.
Table 1: Experimental and Predicted pKa Values of Selected Fluorinated Phenylacetic Acids
| Compound | pKa (Experimental) | pKa (Predicted) |
| Phenylacetic Acid | 4.31 | - |
| 3-Fluorophenylacetic Acid | 4.09[1] | - |
| 3,5-Difluorophenylacetic Acid | - | 3.90[2][3] |
| 2,4-Difluorophenylacetic acid | - | 3.98[4] |
| 2,4,5-Trifluorophenylacetic Acid | - | 3.78[5] |
Note: Predicted values are sourced from computational chemistry databases and provide a useful approximation in the absence of experimental data.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting the pharmacokinetic behavior of a drug candidate. Fluorination can either increase or decrease lipophilicity depending on the context of the molecule. In many cases, the replacement of a hydrogen atom with a fluorine atom can increase lipophilicity.
Table 2: Experimental and Predicted logP Values of Selected Fluorinated Phenylacetic Acids
| Compound | logP (Experimental) | logP (Predicted) |
| Phenylacetic Acid | 1.41 | - |
| 3-Fluorophenylacetic Acid | 1.7[6] | 1.45[7] |
| 3,5-Difluorophenylacetic Acid | - | 1.59[2] |
| 2,4-Difluorophenylacetic Acid | - | 1.65[8] |
| 2,4,5-Trifluorophenylacetic Acid | - | 1.67[9] |
Note: Predicted values are sourced from computational chemistry databases and provide a useful approximation in the absence of experimental data.
Conformational Analysis
The conformational preferences of fluorinated phenylacetic acids can influence their ability to bind to biological targets. The introduction of fluorine can lead to specific intramolecular interactions and stereoelectronic effects that favor certain conformations.
A computational study on α-cyano-α-fluorophenylacetic acid methyl ester, a related analogue, revealed two stable conformations: one with the C-F bond syn to the C=O bond and another where it is anti.[10][11] The energy difference between these conformers was found to be small, suggesting that both may be populated at room temperature.[10][11] The conformational preference was determined to be a result of a combination of hyperconjugative interactions.[10][11] This highlights the subtle yet significant role of the fluorine atom in dictating the three-dimensional structure of the molecule.
Biological Significance and Signaling Pathways
Fluorinated phenylacetic acid derivatives have shown promise as modulators of key signaling pathways involved in inflammation and metabolic diseases.
Cyclooxygenase (COX) Inhibition
Certain fluorinated phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12] NSAIDs, a class of drugs that includes many phenylacetic acid derivatives, typically act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.[13][14]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Fluorinated phenylacetic acids have also been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[12] Activation of PPARs by agonists leads to the transcription of target genes involved in these metabolic processes.[12]
Experimental Protocols
Accurate determination of the physicochemical properties of fluorinated phenylacetic acids is essential for their development as drug candidates. The following are standard protocols for measuring pKa and logP.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the fluorinated phenylacetic acid with a standard solution of a strong base and monitoring the pH change.
Workflow:
Methodology:
-
Preparation: Accurately weigh a sample of the fluorinated phenylacetic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.
Determination of logP by the Shake-Flask Method
This is the traditional method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation: Prepare a solution of the fluorinated phenylacetic acid in the phase in which it is more soluble (either n-octanol or water). The n-octanol and water phases should be mutually saturated before use.
-
Partitioning: Add a known volume of this solution to a separatory funnel containing a known volume of the second, immiscible phase.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow for the compound to partition between the two phases and reach equilibrium.
-
Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, more automated method for estimating logP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
Calibration: A series of standard compounds with known logP values are injected into an RP-HPLC system. The retention times (t_R) are recorded, and the capacity factors (k') are calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is then constructed by plotting log(k') versus the known logP values.
-
Sample Analysis: The fluorinated phenylacetic acid is injected into the same RP-HPLC system under identical conditions, and its retention time is measured.
-
Calculation: The capacity factor for the test compound is calculated, and its logP value is determined from the calibration curve.
This guide provides a foundational understanding of the key theoretical properties of fluorinated phenylacetic acids. The provided data and protocols are intended to be a valuable resource for researchers engaged in the design and development of novel molecules with tailored properties for a range of scientific applications.
References
- 1. 3-Fluorophenylacetic acid(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]
- 4. 2,4-Difluorophenylacetic acid | 81228-09-3 [amp.chemicalbook.com]
- 5. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]
- 6. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]
- 9. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]
- 10. Ab initio molecular orbitals study of the conformational preference in alpha-cyano-alpha-fluorophenylacetic acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-Fluoro-5-methylphenylacetic Acid
An Examination of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenylacetic acid (CAS No. 518070-22-9), a fluorinated aromatic carboxylic acid. The document details its physicochemical properties, outlines a representative synthetic pathway with detailed experimental protocols, and discusses its primary applications in pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Discovery and History
The specific discovery and initial synthesis of this compound are not extensively documented in seminal patents or peer-reviewed journals. Its emergence in the scientific landscape is primarily linked to its utility as a specialized building block in organic synthesis. The compound is available from numerous commercial chemical suppliers, indicating its role as a readily accessible intermediate rather than a novel therapeutic agent itself.
Its history is therefore best understood through its applications. The compound is frequently cited in the context of medicinal chemistry, particularly in the development of novel antibiotics. Recent studies in journals such as Organic Process Research & Development and the Journal of Medicinal Chemistry highlight the use of fluorinated phenylacetic acids in the synthesis of beta-lactam antibiotics as penicillin-binding protein (PBP) inhibitors. In this context, this compound serves as a critical fragment for creating amide linkages essential for enzyme binding, with the fluorine substituent providing beneficial electronic effects for transition state stabilization.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 518070-22-9 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| Melting Point | 110-115 °C | |
| Appearance | White to off-white crystalline solid | |
| Density | ~1.25 g/cm³ | |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. | |
| SMILES | FC1=CC(CC(=O)O)=CC(C)=C1 | [2] |
Synthesis and Experimental Protocols
The most logical and widely applicable method for synthesizing this compound is a two-step process. This involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable arylboronic acid and an acetate synthon, followed by the hydrolysis of the resulting ester.
Synthetic Pathway Overview
The synthesis begins with the key precursor, 3-Fluoro-5-methylphenylboronic acid, which is coupled with ethyl bromoacetate. The reaction is catalyzed by a palladium complex in the presence of a base. The intermediate product, ethyl 2-(3-fluoro-5-methylphenyl)acetate, is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
References
An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetic acid, a key intermediate in synthetic organic chemistry with potential applications in drug discovery and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological relevance, presenting data in a clear and accessible format for laboratory and research use.
Chemical Identity and Synonyms
The compound with the common name 3-Fluoro-5-methylphenylacetic acid is systematically named according to IUPAC nomenclature.
IUPAC Name: 2-(3-Fluoro-5-methylphenyl)acetic acid
Synonyms:
-
This compound
-
Benzeneacetic acid, 3-fluoro-5-methyl-
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3-Fluoro-5-methylphenyl)acetic acid is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | - |
| Molecular Weight | 168.17 g/mol | - |
| CAS Number | 518070-22-9 | - |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 110-115 °C | [1] |
| Boiling Point | Not available | - |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. | [1] |
| pKa | Not available | - |
Synthesis and Experimental Protocols
The synthesis of 2-(3-Fluoro-5-methylphenyl)acetic acid can be achieved through various established organic chemistry reactions. Two common synthetic pathways are outlined below.
Synthesis via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[1][2] This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to yield the carboxylic acid.
Experimental Workflow:
Detailed Protocol:
-
Thioamide Formation: A mixture of 3-fluoro-5-methylacetophenone, sulfur, and morpholine is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure.
-
Hydrolysis: The resulting crude thiomorpholide is subjected to hydrolysis using a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification. The product, 2-(3-Fluoro-5-methylphenyl)acetic acid, is then isolated by extraction and purified by recrystallization.
Synthesis via Hydrolysis of Acetonitrile Derivative
Another common route involves the hydrolysis of the corresponding phenylacetonitrile. This method is particularly useful if the nitrile is readily accessible.[3]
Experimental Workflow:
Detailed Protocol:
-
Cyanation: 3-Fluoro-5-methylbenzyl halide (bromide or chloride) is reacted with sodium or potassium cyanide in a suitable solvent (e.g., ethanol, DMSO) to yield 2-(3-Fluoro-5-methylphenyl)acetonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 2-(3-Fluoro-5-methylphenyl)acetic acid. Purification is typically achieved through extraction and recrystallization.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), a singlet for the benzylic protons (-CH₂-), a singlet for the methyl protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the carboxylic carbon, the benzylic carbon, and the methyl carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the carboxyl group. |
Biological Significance and Applications
2-(3-Fluoro-5-methylphenyl)acetic acid is a valuable building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of inhibitors of penicillin-binding proteins (PBPs).[4][5] PBPs are crucial enzymes involved in the final steps of bacterial cell wall biosynthesis, making them a primary target for β-lactam antibiotics.
Signaling Pathway Context:
The development of novel PBP inhibitors is a critical strategy to combat antibiotic resistance. The general mechanism of PBP inhibition by β-lactam antibiotics involves the acylation of a serine residue in the active site of the enzyme, leading to its inactivation and subsequent disruption of cell wall synthesis. Phenylacetic acid derivatives are utilized to synthesize non-β-lactam PBP inhibitors or to modify existing β-lactam scaffolds to enhance their efficacy and overcome resistance mechanisms.
In addition to its role in antibiotic development, the unique electronic properties imparted by the fluorine atom and the overall molecular structure make 2-(3-Fluoro-5-methylphenyl)acetic acid a candidate for investigation in materials science, potentially for the development of novel polymers or functional materials.[1]
Safety and Handling
As with all laboratory chemicals, 2-(3-Fluoro-5-methylphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals working with 2-(3-Fluoro-5-methylphenyl)acetic acid. Further research into its biological activities and applications is ongoing and may reveal new and valuable uses for this versatile chemical compound.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3-Fluoro-5-methylphenylacetic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Fluoro-5-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The featured protocol details a robust and scalable two-step synthesis commencing from the commercially available precursor, 1-bromo-3-fluoro-5-methylbenzene. The methodology involves the formation of a Grignard reagent followed by carboxylation. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers.
Introduction
This compound is a key intermediate in the development of various pharmaceuticals and functional materials. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This protocol outlines a reliable method for the preparation of this compound, focusing on a classic Grignard reaction followed by carboxylation with carbon dioxide (dry ice).
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the formation of the Grignard reagent, 3-fluoro-5-methylphenylmagnesium bromide, from 1-bromo-3-fluoro-5-methylbenzene and magnesium turnings. The subsequent step is the carboxylation of the Grignard reagent using solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-Bromo-3-fluoro-5-methylbenzene | C₇H₆BrF | 189.03 | 202865-83-6 |
| Magnesium turnings | Mg | 24.31 | 7439-95-4 |
| Iodine | I₂ | 253.81 | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | 124-38-9 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of 3-Fluoro-5-methylphenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is completely dry.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Heat the flask gently under a stream of inert gas to activate the magnesium.
-
Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Reaction: Add a small portion of the 1-bromo-3-fluoro-5-methylbenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 1-bromo-3-fluoro-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Isolation of this compound
-
Carboxylation: Crush a sufficient amount of dry ice (a large excess, e.g., 5-10 equivalents) and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Quenching and Acidification: Allow the mixture to warm to room temperature, which will cause the excess carbon dioxide to sublime. Once the mixture has reached room temperature, cautiously add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent. Acidify the mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound as a solid.
Data Summary
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | 112-114 °C |
Note: The expected yield and melting point are based on typical results for similar Grignard carboxylation reactions and should be confirmed by experimental data.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are essential for the success of the Grignard reaction.
-
Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.
-
Diethyl ether and THF are highly flammable. Avoid open flames and sparks.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the Grignard reagent is exothermic. Perform this step with caution and adequate cooling.
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Fluoro-5-methylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This powerful and versatile reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems. Derivatives of 3-Fluoro-5-methylphenylacetic acid are valuable building blocks in medicinal chemistry, and their synthesis via Suzuki-Miyaura coupling offers a direct and efficient route to novel compounds with potential therapeutic applications.
These application notes provide detailed protocols and guidelines for performing the Suzuki-Miyaura coupling reaction to generate derivatives of this compound. The protocols are designed to be adaptable for various research and development applications, from small-scale library synthesis to larger-scale process development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]
There are two primary approaches for the synthesis of this compound derivatives using this methodology:
-
Route A: Coupling of a halo-phenylacetic acid derivative (e.g., ethyl 2-(3-bromo-5-fluorophenyl)acetate) with an appropriate arylboronic acid.
-
Route B: Coupling of 3-Fluoro-5-methylphenylboronic acid with a halo-substituted aromatic compound bearing a functional group that can be subsequently converted to the acetic acid moiety.
This document will focus on a generalized protocol that can be adapted for both routes, with specific examples provided.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., a derivative of bromo- or iodophenylacetic acid) (1.0 equiv)
-
Arylboronic acid (e.g., 3-Fluoro-5-methylphenylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF, or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if using a catalyst precursor that requires it), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe or cannula. The volume of the solvent should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.5 M solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl derivative.[3]
Example Protocol: Synthesis of Ethyl 2-(3'-Fluoro-5'-methyl-[1,1'-biphenyl]-4-yl)acetate
This protocol is adapted from a similar synthesis of ethyl-(4-phenylphenyl)acetate.[2]
Materials:
-
Ethyl 2-(4-bromophenyl)acetate (1.0 equiv)
-
3-Fluoro-5-methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine ethyl 2-(4-bromophenyl)acetate (e.g., 2.45 g, 10 mmol), 3-fluoro-5-methylphenylboronic acid (e.g., 1.85 g, 12 mmol), palladium(II) acetate (e.g., 45 mg, 0.2 mmol), triphenylphosphine (e.g., 105 mg, 0.4 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Evacuate the flask and backfill with nitrogen (repeat three times).
-
Add 40 mL of a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl 2-(3'-fluoro-5'-methyl-[1,1'-biphenyl]-4-yl)acetate.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [4]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 1 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 2 | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 3 | 90 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 1.5 | 96 |
Table 2: Suzuki-Miyaura Coupling of Ethyl 4-bromophenylacetate with Phenylboronic Acid under Green Conditions [2]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim][PF₆]/Water | 100 | 1 | 85 |
| 2 | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone/Water | 40-45 | 1 | 78 |
| 3 | Pd(OAc)₂ (0.9) | K₂CO₃ | Water/TBAB | 90-95 | 1 | 92 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 3-Fluoro-5-methylphenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylphenylacetic acid is a valuable synthetic building block, particularly in the development of novel therapeutic agents. Its substituted phenylacetic acid scaffold is a key component in a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential enzyme inhibitors, with a focus on penicillin-binding protein (PBP) inhibitors.
Key Applications
This compound serves as a crucial intermediate in the synthesis of a range of bioactive compounds. Its primary application lies in the construction of inhibitors for bacterial enzymes, particularly penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis. The core structure of this building block is frequently incorporated into both β-lactam and non-β-lactam inhibitors.
Synthesis of Penicillin-Binding Protein (PBP) Inhibitors
PBPs are the primary targets of β-lactam antibiotics. The acylation of the active site serine residue in PBPs by the β-lactam ring is a critical step in their mechanism of action. This compound can be utilized to synthesize novel penicillin analogues by forming an amide bond with the 6-aminopenicillanic acid (6-APA) nucleus. The resulting compounds are potential inhibitors of PBPs, and the fluorine and methyl substituents on the phenyl ring can modulate their inhibitory activity and spectrum.
Beyond traditional β-lactam structures, this building block is also integral to the development of non-β-lactam PBP inhibitors. By coupling with various amine-containing scaffolds, novel molecules can be designed to interact with the active site of PBPs, offering an alternative strategy to combat antibiotic resistance.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for representative amide coupling reactions involving this compound. These reactions are fundamental to the synthesis of the target PBP inhibitors.
Table 1: HATU-Mediated Amide Coupling of this compound with Benzylamine
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | HATU | DIEA | DMF | 12 | 25 | 92 |
Table 2: EDC/HOBt-Mediated Amide Coupling of this compound with 6-Aminopenicillanic Acid (6-APA)
| Entry | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 6-APA | EDC | HOBt | DIEA | DMF/DCM (1:1) | 18 | 0 to 25 | 78 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 2: Synthesis of a Penicillin Analogue via EDC/HOBt Coupling
This protocol details the synthesis of a potential PBP inhibitor by coupling this compound with 6-aminopenicillanic acid (6-APA).
Materials:
-
This compound
-
6-Aminopenicillanic acid (6-APA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 6-aminopenicillanic acid (1.0 equivalent) in a mixture of anhydrous DMF and anhydrous DCM (1:1) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add the solution from step 2 to the suspension of 6-APA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIEA (3.0 equivalents) dropwise to the reaction mixture.
-
Add EDC (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2 hours, and then warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Application Notes and Protocols for 3-Fluoro-5-methylphenylacetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-Fluoro-5-methylphenylacetic acid as a versatile building block in medicinal chemistry. The protocols offer detailed methodologies for the synthesis and evaluation of its derivatives, empowering researchers to explore its potential in drug discovery programs.
Application Notes
This compound is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the carboxylic acid handle for amide bond formation, the lipophilic methyl group, and the electron-withdrawing fluorine atom, make it an attractive scaffold for targeting various biological systems. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.
Key Intermediate for Penicillin-Binding Protein (PBP) Inhibitors
A primary application of this compound is in the development of novel antibiotics, particularly as a key intermediate for the synthesis of penicillin-binding protein (PBP) inhibitors.[1] PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. The carboxylic acid moiety of this compound is readily converted into an amide, which can mimic the D-Ala-D-Ala dipeptide recognized by the PBP active site. This leads to the inhibition of cell wall synthesis and subsequent bacterial cell death. The 3-fluoro-5-methylphenyl group can be incorporated into the side chain of β-lactam antibiotics or non-β-lactam PBP inhibitors to optimize their pharmacological properties.
Scaffold for Anti-Infective Agents: A Case Study with a Structural Analog
Data Presentation
The following table summarizes the in vitro activity of a series of aryl acetamide triazolopyridazines derived from a structural analog of this compound against Cryptosporidium parvum in an HCT-8 cell-based assay.
| Compound ID | Aryl Moiety | EC50 (µM) |
| 1 | 4-Fluoro-3-methylphenyl | 0.37 |
| 2 | 3,4-Dichlorophenyl | 0.12 |
| 3 | 3-Chloro-4-fluorophenyl | 0.25 |
| 4 | 3,5-Dichlorophenyl | 1.2 |
| 5 | 3-Fluoro-5-chlorophenyl | 1.2 |
| 6 | 3,5-Difluorophenyl | >10 |
| 7 | 3-Chloro-5-(trifluoromethyl)phenyl | 0.61 |
| 8 | 3,5-Bis(trifluoromethyl)phenyl | 0.41 |
Data extracted from a study on aryl acetamide triazolopyridazines against Cryptosporidium, utilizing a 4-fluoro-3-methyl-phenylacetic acid precursor.
Experimental Protocols
General Protocol for the Synthesis of 3-Fluoro-5-methylphenylacetamide Derivatives
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized this compound derivative against a bacterial strain using the broth microdilution method.
Materials:
-
Synthesized test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with vehicle only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Workflow for the development of bioactive compounds.
Caption: PBP inhibition pathway.
References
Application Notes and Protocols: 3-Fluoro-5-methylphenylacetic Acid in the Synthesis of Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-5-methylphenylacetic acid (CAS No. 518070-22-9) is a valuable halogenated aromatic carboxylic acid intermediate in the development of novel active pharmaceutical ingredients (APIs). Its structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, and a carboxylic acid group amenable to various chemical transformations, make it a key building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential APIs, particularly focusing on its role in creating penicillin-binding protein (PBP) inhibitors.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 518070-22-9 | |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 110-115 °C | |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone), limited water solubility. | |
| Purity | Typically ≥95% |
Safety Precautions: this compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Application in the Synthesis of Penicillin-Binding Protein (PBP) Inhibitors
This compound is a crucial intermediate in the synthesis of penicillin-binding protein (PBP) inhibitors. PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of these enzymes leads to cell wall defects and ultimately bacterial cell death. The carboxylic acid moiety of this compound is readily converted into an amide, which is a key structural motif in many PBP inhibitors, mimicking the D-Ala-D-Ala peptide substrate of the enzyme. The fluorine substituent can provide favorable electronic effects that contribute to the stabilization of the enzyme-inhibitor complex.
The general synthetic approach involves the coupling of this compound with a suitable amine-containing heterocyclic scaffold, which is often a core component of beta-lactam antibiotic mimics.
Experimental Protocol: Synthesis of a Representative PBP Inhibitor Intermediate
This protocol describes a general procedure for the amide coupling of this compound with a generic aminothiazole derivative, a common scaffold in PBP inhibitors.
Reaction Scheme:
Figure 1. General workflow for the synthesis of a PBP inhibitor intermediate.
Materials:
-
This compound
-
2-Amino-4-(trifluoromethyl)thiazole (or other suitable aminothiazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the aminothiazole derivative (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Expected Yield and Purity:
The expected yield and purity for this type of amide coupling reaction are typically high. The table below provides representative data based on similar literature preparations.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Signaling Pathway and Mechanism of Action
The synthesized PBP inhibitors act by disrupting bacterial cell wall synthesis. The logical flow of this mechanism is depicted below.
Figure 2. Mechanism of action for PBP inhibitors.
This compound is a versatile and valuable intermediate for the synthesis of potential active pharmaceutical ingredients, particularly in the area of antibacterial drug discovery. Its utility in the preparation of penicillin-binding protein inhibitors highlights its importance for researchers and scientists in the field of drug development. The provided protocol offers a robust starting point for the synthesis of novel amide derivatives for further biological evaluation.
Application Notes and Protocols for the Synthesis of 3-Fluoro-5-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms for plausible synthetic routes to 3-Fluoro-5-methylphenylacetic acid, a valuable building block in medicinal chemistry and drug development. The following sections outline three potential synthetic pathways, starting from commercially available or readily accessible precursors.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. This document details three robust synthetic strategies for its preparation:
-
Grignard Reaction and Carboxylation: A classic and reliable method involving the formation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide.
-
Willgerodt-Kindler Reaction: A powerful transformation that converts an aryl ketone into a phenylacetic acid derivative via a thioamide intermediate.
-
Nitrile Hydrolysis: A two-step route involving the conversion of a benzyl halide to a benzyl nitrile, followed by hydrolysis to the desired carboxylic acid.
Each method is presented with a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the required reagents and expected outcomes.
Method 1: Grignard Reaction and Carboxylation of 1-Bromo-3-fluoro-5-methylbenzene
This approach is a highly effective method for the direct introduction of a carboxylic acid group onto an aromatic ring. The key intermediate, 1-bromo-3-fluoro-5-methylbenzene, is commercially available.
Reaction Mechanism
The reaction proceeds in two main stages. First, the Grignard reagent is formed by the reaction of 1-bromo-3-fluoro-5-methylbenzene with magnesium metal. In the second stage, this organometallic intermediate acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Finally, acidic workup protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol
Materials:
-
1-Bromo-3-fluoro-5-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware thoroughly in an oven.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus and flush with a dry, inert gas (nitrogen or argon).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the aryl bromide solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not initiate, gentle heating may be applied.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush a sufficient quantity of dry ice and place it in a separate beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large excess of dry ice should be used to minimize the formation of ketone byproducts.[1][2]
-
Continue stirring until all the dry ice has sublimated and the mixture has reached room temperature.
-
-
Workup and Purification:
-
Slowly add 1 M hydrochloric acid to the reaction mixture to quench any remaining Grignard reagent and to protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Purity | Expected Yield |
| 1-Bromo-3-fluoro-5-methylbenzene | C₇H₆BrF | 189.03 | 1.0 | >98% | - |
| Magnesium | Mg | 24.31 | 1.2 | - | - |
| Carbon Dioxide | CO₂ | 44.01 | Excess | - | - |
| This compound | C₉H₉FO₂ | 168.17 | - | >98% | 70-85% |
Method 2: Willgerodt-Kindler Reaction of 3-Fluoro-5-methylacetophenone
This method is suitable if the corresponding aryl ketone, 3-fluoro-5-methylacetophenone, is available. The Willgerodt-Kindler reaction transforms the acetyl group into a thioamide, which is then hydrolyzed to the carboxylic acid.[3][4]
Reaction Mechanism
The reaction begins with the formation of an enamine from the reaction of 3-fluoro-5-methylacetophenone and a secondary amine, typically morpholine.[3][4] This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations occur, leading to the migration of the carbonyl carbon to the terminal position of the side chain, forming a thioamide.[5] In the final step, the thioamide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[4]
Experimental Protocol
Materials:
-
3-Fluoro-5-methylacetophenone
-
Morpholine
-
Elemental sulfur (powder)
-
Solvent (e.g., pyridine, quinoline, or solvent-free)
-
Hydrochloric acid or Sodium hydroxide for hydrolysis
-
Standard extraction and purification solvents and reagents
Procedure:
-
Synthesis of the Thioamide:
-
In a round-bottom flask, combine 3-fluoro-5-methylacetophenone (1.0 equivalent), morpholine (2.0-3.0 equivalents), and elemental sulfur (2.0-3.0 equivalents).[2]
-
The mixture can be heated under reflux in a high-boiling solvent like pyridine or quinoline, or under solvent-free conditions, potentially using microwave irradiation to accelerate the reaction.[2][6]
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude thioamide.
-
-
Hydrolysis of the Thioamide:
-
The crude thioamide is dissolved in a suitable solvent (e.g., ethanol, dioxane).
-
An aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) is added.
-
The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
If acidic hydrolysis is used, the product may be isolated by extraction.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Purity | Expected Yield |
| 3-Fluoro-5-methylacetophenone | C₉H₉FO | 152.17 | 1.0 | >97% | - |
| Morpholine | C₄H₉NO | 87.12 | 2.0-3.0 | - | - |
| Sulfur | S | 32.07 | 2.0-3.0 | - | - |
| This compound | C₉H₉FO₂ | 168.17 | - | >98% | 50-70% (over 2 steps) |
Method 3: Cyanation of a Benzyl Halide and Subsequent Hydrolysis
This two-step sequence is a common method for preparing phenylacetic acids. It requires the synthesis of an appropriate benzyl halide, such as 1-(bromomethyl)-3-fluoro-5-methylbenzene, as the starting material.
Reaction Mechanism
The first step is a nucleophilic substitution (SN2) reaction where a cyanide salt (e.g., sodium or potassium cyanide) displaces the halide from the benzyl position to form 2-(3-fluoro-5-methylphenyl)acetonitrile. The resulting nitrile is then hydrolyzed under acidic or basic conditions. The carbon of the nitrile group is attacked by water or hydroxide, and after a series of proton transfers and tautomerization, an amide intermediate is formed, which is further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[7]
Experimental Protocol
Materials:
-
1-(Bromomethyl)-3-fluoro-5-methylbenzene (can be prepared from 3-fluoro-5-methyltoluene via radical bromination)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent for cyanation (e.g., acetone, DMSO, or a phase-transfer catalysis system)[8]
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for hydrolysis
-
Standard extraction and purification solvents and reagents
Procedure:
-
Synthesis of 2-(3-fluoro-5-methylphenyl)acetonitrile:
-
Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 equivalent) in a suitable solvent like acetone or DMSO.
-
Add sodium cyanide (1.1-1.5 equivalents) to the solution. The use of a phase-transfer catalyst like a quaternary ammonium salt can be beneficial if a two-phase system is used.[8]
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent and substrate (e.g., reflux in acetone).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude nitrile can be purified by distillation or used directly in the next step.
-
-
Hydrolysis of the Nitrile:
-
Combine the crude 2-(3-fluoro-5-methylphenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50-70% H₂SO₄) or a strong base (e.g., 20-40% NaOH).
-
Heat the mixture under reflux for several hours. The hydrolysis of the nitrile to the carboxylic acid often requires vigorous conditions.
-
Monitor the reaction by TLC.
-
If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the product. Filter, wash with water, and dry.
-
If acidic hydrolysis is used, cool the mixture and pour it onto ice water. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Purity | Expected Yield |
| 1-(Bromomethyl)-3-fluoro-5-methylbenzene | C₈H₈BrF | 203.05 | 1.0 | >95% | - |
| Sodium Cyanide | NaCN | 49.01 | 1.1-1.5 | - | - |
| 2-(3-Fluoro-5-methylphenyl)acetonitrile | C₉H₈FN | 149.17 | - | - | 80-90% |
| This compound | C₉H₉FO₂ | 168.17 | - | >98% | 75-90% (hydrolysis step) |
Visualizations
Caption: Reaction scheme for the synthesis via Grignard carboxylation.
Caption: Reaction pathway using the Willgerodt-Kindler reaction.
Caption: Synthesis route via cyanation and subsequent hydrolysis.
Caption: General experimental workflow for organic synthesis.
References
- 1. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Amidation of 3-Fluoro-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential in the development of novel therapeutics. The amidation of the carboxylic acid moiety is a crucial transformation to generate a diverse range of amide derivatives for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the amidation of this compound using a common coupling reagent, as well as representative data and a workflow visualization.
Data Presentation
The following table summarizes typical quantitative data for the amidation of phenylacetic acid derivatives using various coupling reagents. The data is representative and may vary based on the specific amine and reaction conditions used.
| Coupling Reagent | Amine Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| HATU/DIPEA | Primary Amine | DMF | 2 - 4 | 25 | 85 - 95 |
| EDCI/HOBt | Secondary Amine | DCM | 12 - 18 | 25 | 80 - 90 |
| DCC/DMAP | Primary Amine | DCM | 6 - 12 | 25 | 75 - 85 |
| TBTU/DIPEA | Hindered Amine | DMF | 4 - 8 | 25 - 50 | 70 - 85 |
Experimental Protocols
This section details a standard protocol for the amidation of this compound with a primary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is known for its efficiency, fast reaction times, and ability to minimize racemization.[1]
Materials:
-
This compound
-
Primary amine of choice
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Mandatory Visualization
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the amidation of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of Penicillin-Binding Protein Inhibitors Utilizing 3-Fluoro-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluoro-5-methylphenylacetic acid as a key intermediate in the synthesis of novel semi-synthetic penicillin derivatives targeting penicillin-binding proteins (PBPs). The protocols outlined below are based on established methodologies for the synthesis of β-lactam antibiotics and provide a framework for the development of new potential antimicrobial agents.
Introduction
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell lysis and death, making them a prime target for antibiotic development. The β-lactam antibiotics, including penicillins and cephalosporins, exert their antimicrobial effect by forming a stable acyl-enzyme intermediate with the active site serine of PBPs, thus inactivating them.[1][2]
The growing threat of antibiotic resistance necessitates the development of novel antimicrobial agents. One strategy is the modification of the acyl side chain of existing antibiotic scaffolds to improve their efficacy, spectrum of activity, and resistance to bacterial β-lactamases. This compound is a valuable building block for this purpose. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide additional hydrophobic interactions within the PBP active site.
This document details a generalized protocol for the synthesis of a novel penicillin derivative from this compound and 6-aminopenicillanic acid (6-APA), along with methods for evaluating its potential as a PBP inhibitor.
Synthesis of a Novel Penicillin Derivative
The synthesis of a novel penicillin derivative from this compound involves a two-step process: the conversion of the carboxylic acid to a more reactive acid chloride, followed by the amide coupling with 6-aminopenicillanic acid (6-APA).
Experimental Protocol: Synthesis of (2S,5R,6R)-6-((R)-2-(3-fluoro-5-methylphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Step 1: Synthesis of 3-fluoro-5-methylphenylacetyl chloride
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-fluoro-5-methylphenylacetyl chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Step 2: Amide coupling with 6-aminopenicillanic acid (6-APA)
-
Dissolve 6-aminopenicillanic acid (6-APA) (1.0 mmol) in a mixture of acetone (20 mL) and a 2% aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Cool the 6-APA solution to 0-5 °C in an ice bath.
-
Dissolve the crude 3-fluoro-5-methylphenylacetyl chloride from Step 1 in dry acetone (10 mL).
-
Add the acid chloride solution dropwise to the cold 6-APA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a 2% NaHCO₃ solution.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.
-
After the reaction is complete (monitored by TLC or HPLC), acidify the aqueous solution to pH 2-3 with a dilute strong acid (e.g., 1N HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure penicillin derivative.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel penicillin derivative.
Biological Evaluation of PBP Inhibitory Activity
The inhibitory activity of the newly synthesized penicillin derivative against PBPs can be assessed using various biochemical and microbiological assays.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).
-
Culture Media: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth) for bacterial growth.
-
Preparation of Inoculum: Grow the bacterial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of two-fold dilutions of the synthesized penicillin derivative in the culture medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: PBP Binding Assay (Competition Assay)
-
Preparation of Bacterial Membranes: Isolate bacterial membranes containing PBPs from the target bacterial strain.
-
Fluorescent Penicillin Probe: Use a commercially available fluorescently labeled penicillin, such as Bocillin FL, which binds covalently to the active site of PBPs.
-
Competition Reaction: Incubate the bacterial membranes with increasing concentrations of the synthesized penicillin derivative for a specific time.
-
Labeling: Add Bocillin FL to the reaction mixture and incubate to allow it to bind to any available PBPs.
-
SDS-PAGE and Fluorimetry: Separate the PBP-Bocillin FL complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize and quantify the fluorescent bands using a fluorimeter.
-
IC₅₀ Determination: The concentration of the synthesized compound that inhibits 50% of the binding of Bocillin FL to the PBPs is determined as the IC₅₀ value.
Quantitative Data Summary
The following table presents hypothetical data for a novel penicillin derivative synthesized from this compound. This data is for illustrative purposes and would need to be determined experimentally.
| Compound | Target PBP | IC₅₀ (µM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Novel Penicillin Derivative | PBP2a | 15.5 | 4 | 32 |
| Ampicillin | PBP3 | 0.5 | 0.5 | 8 |
| Oxacillin | PBP2a | 2.0 | 0.25 | >128 |
Mechanism of Action: PBP Inhibition Signaling Pathway
The primary mechanism of action of β-lactam antibiotics is the inhibition of the transpeptidase activity of PBPs, which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall.
Caption: Mechanism of PBP inhibition by a β-lactam antibiotic.
Conclusion
The use of this compound as a precursor for the synthesis of novel penicillin derivatives represents a promising avenue for the development of new antibacterial agents. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of such compounds. Further structure-activity relationship (SAR) studies, guided by the data obtained from these assays, can lead to the optimization of lead compounds with enhanced potency and a broader spectrum of activity against resistant bacterial pathogens.
References
Application Notes and Protocols for the Preparation of Polymeric Acid Catalysts from 3-Fluoro-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a novel polymeric acid catalyst derived from 3-Fluoro-5-methylphenylacetic acid. The protocol outlines a multi-step process involving the conversion of the starting material into a polymerizable vinyl monomer, followed by free-radical polymerization and subsequent sulfonation to introduce acidic catalytic sites. Characterization techniques and a representative catalytic application are also described. This solid acid catalyst offers potential advantages in various organic transformations, including ease of separation, recyclability, and tunable acidic properties.
Introduction
Polymeric acid catalysts are a class of heterogeneous catalysts that have garnered significant interest due to their operational advantages over traditional homogeneous acid catalysts. These advantages include simplified product purification, reduced corrosion, and the potential for catalyst recycling and use in continuous flow reactors. This application note details the preparation of a novel polymeric acid catalyst based on the functionalized aromatic compound, this compound. The introduction of fluorine and methyl groups on the phenyl ring can influence the electronic properties and, consequently, the catalytic activity of the final material.
Overall Synthesis Workflow
The preparation of the polymeric acid catalyst from this compound is a three-stage process. The initial stage focuses on the synthesis of a vinyl monomer from the starting material. The second stage involves the polymerization of this monomer to create a stable polymer backbone. The final stage is the functionalization of the polymer through sulfonation to introduce the catalytically active sulfonic acid groups.
Caption: Overall workflow for the synthesis of the polymeric acid catalyst.
Experimental Protocols
Stage 1: Monomer Synthesis
3.1.1. Bromination of this compound
This step introduces a bromine atom onto the aromatic ring, which is essential for the subsequent vinylation reaction.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry DCM.
-
Add a catalytic amount of FeBr₃ (0.05 equivalents).
-
Slowly add NBS (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 10% sodium thiosulfate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-3-fluoro-5-methylphenylacetic acid.
-
3.1.2. Heck Vinylation of 4-Bromo-3-fluoro-5-methylphenylacetic acid
The Heck reaction is a palladium-catalyzed cross-coupling reaction used to introduce a vinyl group.
-
Materials:
-
4-Bromo-3-fluoro-5-methylphenylacetic acid
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a Schlenk flask, add 4-Bromo-3-fluoro-5-methylphenylacetic acid (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.04 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and TEA (3 equivalents) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting monomer, 3-Fluoro-5-methyl-4-vinylphenylacetic acid, by flash chromatography.
-
Stage 2: Polymerization
3.2.1. Free-Radical Polymerization of 3-Fluoro-5-methyl-4-vinylphenylacetic acid
This process links the monomer units together to form the polymer backbone.
-
Materials:
-
3-Fluoro-5-methyl-4-vinylphenylacetic acid (monomer)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
-
Protocol:
-
Dissolve the monomer in anhydrous toluene in a polymerization tube.
-
Add AIBN (1-2 mol% relative to the monomer) as the initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 60-70 °C for 24-48 hours.
-
The polymer will precipitate out of the solution.
-
Cool the tube, open it, and pour the contents into an excess of methanol to precipitate the polymer completely.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Stage 3: Sulfonation
3.3.1. Sulfonation of Poly(3-fluoro-5-methyl-4-vinylphenylacetic acid)
This final step introduces the sulfonic acid groups, rendering the polymer catalytically active.
-
Materials:
-
Poly(3-fluoro-5-methyl-4-vinylphenylacetic acid)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Protocol:
-
Swell the polymer in DCM.
-
Slowly add concentrated sulfuric acid to the swollen polymer suspension at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the sulfonated polymer.
-
Filter the solid catalyst and wash extensively with deionized water until the washings are neutral to pH paper.
-
Dry the final polymeric acid catalyst in a vacuum oven at 60 °C.
-
Characterization of the Polymeric Acid Catalyst
The successful synthesis and functionalization of the polymeric catalyst should be confirmed using various analytical techniques.
| Technique | Parameter Measured | Expected Result |
| FTIR Spectroscopy | Functional groups | Appearance of a broad O-H stretch (from SO₃H), and characteristic S=O stretching bands around 1030 and 1180 cm⁻¹. |
| ¹H NMR Spectroscopy | Polymer structure | Broadening of aromatic and aliphatic proton signals compared to the monomer. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determination of the decomposition temperature of the polymer, indicating its thermal robustness. |
| Acid-Base Titration | Acid capacity | Quantification of the number of accessible sulfonic acid sites per gram of catalyst. |
Application in Catalysis: Esterification
The prepared polymeric acid catalyst can be evaluated in a model esterification reaction.
Caption: Workflow for the catalytic esterification reaction.
Protocol for Esterification of Acetic Acid with Ethanol
-
Materials:
-
Sulfonated polymeric acid catalyst
-
Acetic acid
-
Ethanol
-
Toluene (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add acetic acid (1 equivalent), ethanol (3 equivalents), and toluene.
-
Add the polymeric acid catalyst (5-10 wt% of the total reactants).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction reaches completion or equilibrium, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration.
-
The filtrate contains the product, ethyl acetate, which can be purified by distillation.
-
Catalyst Reusability
-
After filtration, wash the recovered catalyst with the reaction solvent (toluene) and then with a low-boiling solvent like acetone.
-
Dry the catalyst in a vacuum oven.
-
Use the regenerated catalyst in a subsequent reaction cycle under the same conditions to evaluate its stability and reusability.
Data Presentation
The performance of the catalyst can be summarized in the following table:
| Catalyst Loading (wt%) | Reaction Time (h) | Conversion of Acetic Acid (%) | Selectivity for Ethyl Acetate (%) |
| 5 | 1 | 35 | >99 |
| 5 | 2 | 58 | >99 |
| 5 | 4 | 75 | >99 |
| 10 | 1 | 52 | >99 |
| 10 | 2 | 78 | >99 |
| 10 | 4 | 92 | >99 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will depend on specific experimental conditions.
Conclusion
This document provides a comprehensive guide for the synthesis, characterization, and application of a novel polymeric acid catalyst derived from this compound. The described protocols offer a basis for researchers to develop and explore new heterogeneous catalysts for a variety of acid-catalyzed reactions in both academic and industrial settings. The modular nature of the synthesis allows for further tuning of the catalyst's properties by modifying the starting materials and reaction conditions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-methylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-5-methylphenylacetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common routes: Hydrolysis of 2-(3-fluoro-5-methylphenyl)acetonitrile, Grignard reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene, and the Willgerodt-Kindler reaction of 3-fluoro-5-methylacetophenone.
Route 1: Hydrolysis of 2-(3-fluoro-5-methylphenyl)acetonitrile
Question 1: My hydrolysis reaction is slow or incomplete, resulting in a low yield of this compound. How can I improve the conversion?
Answer:
Incomplete hydrolysis is a common issue. The choice of acidic or basic conditions and the reaction parameters are crucial for driving the reaction to completion.
-
Under acidic conditions:
-
Increase Reaction Time and Temperature: Prolonged heating is often necessary. Monitor the reaction by TLC to determine the optimal reaction time. A typical starting point is refluxing for 3-4 hours.[1]
-
Choice of Acid: While sulfuric acid is commonly used for benzyl cyanide hydrolysis, a mixture of glacial acetic acid, sulfuric acid, and water can sometimes provide a smoother reaction.[2] For substrates prone to charring with concentrated sulfuric acid, using aqueous HBr might be a better alternative.
-
-
Under basic conditions:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Ensure at least two equivalents of the base are used to drive the equilibrium towards the carboxylate salt.
-
Solvent: Using a co-solvent like ethanol with water can improve the solubility of the starting nitrile and facilitate the reaction.
-
Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate.
-
Question 2: I am observing the formation of a significant amount of 2-(3-fluoro-5-methylphenyl)acetamide as a byproduct. How can I minimize its formation?
Answer:
The formation of the amide is an intermediate step in the hydrolysis of the nitrile. Its accumulation indicates that the second hydrolysis step (from amide to carboxylic acid) is the rate-limiting step.
-
Prolonged Reaction Time: Continue heating the reaction mixture until the amide is fully hydrolyzed. Monitor the disappearance of the amide spot on a TLC plate.
-
Harsher Conditions: If extending the reaction time is not effective, consider using more forcing conditions, such as a higher concentration of acid or base, or a higher boiling point solvent if compatible with your substrate.
-
Purification: If a small amount of the amide remains, it can often be separated from the desired carboxylic acid during the work-up. The carboxylic acid is soluble in aqueous base (like sodium bicarbonate solution), while the amide is typically less soluble and can be removed by filtration.[3]
Route 2: Grignard Reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene
Question 1: The formation of the Grignard reagent is not initiating. What should I do?
Answer:
Initiation of the Grignard reaction is a common hurdle. The key is to ensure an activated magnesium surface and strictly anhydrous conditions.
-
Magnesium Activation:
-
Crush the magnesium turnings under an inert atmosphere just before use to expose a fresh surface.
-
Add a small crystal of iodine to the reaction flask. The disappearance of the purple color is an indicator of magnesium activation.[3]
-
A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Anhydrous Conditions:
-
All glassware must be thoroughly dried in an oven or by flame-drying under an inert atmosphere.
-
Use anhydrous solvents (e.g., diethyl ether or THF) and ensure your starting benzyl bromide is dry.
-
-
Local Heating: Gently warming the spot where the magnesium and a small amount of the benzyl bromide solution are in contact with a heat gun can often initiate the reaction. Once initiated, the reaction is exothermic and should sustain itself.
Question 2: My Grignard reaction results in a low yield of the carboxylic acid and a significant amount of a high-boiling byproduct. What is the likely cause and how can I prevent it?
Answer:
The most common side reaction in the formation of benzyl Grignard reagents is Wurtz coupling, where the Grignard reagent reacts with the starting benzyl bromide to form a dimer (1,2-bis(3-fluoro-5-methylphenyl)ethane in this case).[4][5]
-
Slow Addition: Add the solution of 1-(bromomethyl)-3-fluoro-5-methylbenzene dropwise to the magnesium suspension. This maintains a low concentration of the benzyl bromide and minimizes its reaction with the formed Grignard reagent.
-
Temperature Control: The formation of benzyl Grignard reagents is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, by using an external cooling bath. Overheating can favor the Wurtz coupling.[5]
-
Solvent Choice: For benzyl halides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) often give a better ratio of Grignard reagent to Wurtz coupling product compared to THF.[4]
Question 3: The reaction mixture solidifies during the formation of the Grignard reagent. What should I do?
Answer:
Solidification can occur due to either high concentration of the Grignard reagent or precipitation of the Wurtz coupling byproduct.
-
Dilution: If the concentration of your Grignard reagent is too high (e.g., above 1 M in THF), it can precipitate, especially at lower temperatures. Adding more anhydrous solvent should redissolve the reagent.
-
Temperature: Gently warming the mixture might help to redissolve the Grignard reagent. However, be cautious as this might also promote Wurtz coupling.
-
Byproduct Formation: If the solid is the Wurtz coupling product, it will not redissolve upon dilution. In this case, the reaction has already suffered a yield loss. It is best to proceed with the reaction and separate the byproduct during purification. For future attempts, optimize the conditions to minimize Wurtz coupling as described above.
Route 3: Willgerodt-Kindler Reaction of 3-fluoro-5-methylacetophenone
Question 1: The Willgerodt-Kindler reaction is giving a low yield of the thioamide intermediate. How can I optimize the reaction?
Answer:
The Willgerodt-Kindler reaction is highly dependent on the reaction conditions. Optimizing the reagent stoichiometry, temperature, and reaction time is crucial for achieving a good yield.[2]
-
Reagent Ratio: The molar ratio of the ketone, sulfur, and amine (commonly morpholine) is a critical parameter. A common starting point is a 1:2.5:3 ratio of acetophenone:sulfur:morpholine.[1] However, the optimal ratio can vary depending on the substrate.
-
Temperature and Reaction Time: The reaction is typically performed at reflux. The optimal temperature and time should be determined experimentally by monitoring the reaction progress by TLC.
-
Microwave Irradiation: The use of microwave heating can significantly reduce the reaction time and improve the yield.[6]
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), can accelerate the subsequent hydrolysis of the thioamide.
Question 2: The hydrolysis of the intermediate thioamide to the carboxylic acid is incomplete. What are the best conditions for this step?
Answer:
Thioamides are generally more resistant to hydrolysis than their corresponding amides. Therefore, more stringent conditions are often required.
-
Strong Base and High Temperature: Refluxing with a strong base like potassium hydroxide in a suitable solvent (e.g., a mixture of ethanol and water) is a common method.
-
Microwave-Assisted Hydrolysis: Microwave heating can dramatically shorten the time required for the hydrolysis of thioamides to just a few minutes, often with excellent yields.[6]
-
Acidic Hydrolysis: While basic hydrolysis is more common, acidic hydrolysis can also be employed. However, it may require harsher conditions.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route for this compound generally provides the highest yield?
A1: While the yield can vary significantly based on the optimization of the reaction conditions for each step, the hydrolysis of the corresponding benzyl cyanide is often a reliable and high-yielding method for the synthesis of phenylacetic acids.[6] The Grignard route can also provide good yields if the Wurtz coupling side reaction is effectively minimized. The Willgerodt-Kindler reaction can be high-yielding but often requires more optimization of the reaction parameters.[2]
Q2: What are the key starting materials for each synthesis route?
A2:
-
Hydrolysis of Nitrile: 3-Fluoro-5-methylbenzyl bromide (to be converted to the nitrile) or 2-(3-fluoro-5-methylphenyl)acetonitrile.
-
Grignard Reaction: 1-(Bromomethyl)-3-fluoro-5-methylbenzene.
-
Willgerodt-Kindler Reaction: 3-Fluoro-5-methylacetophenone.
Q3: What are some common impurities I might encounter in my final product and how can I remove them?
A3:
-
From Nitrile Hydrolysis: Unreacted nitrile or the intermediate amide. These can be removed by washing a solution of the crude product in a non-polar organic solvent with an aqueous base. The carboxylic acid will be extracted into the aqueous layer as its salt, leaving the neutral impurities in the organic layer.
-
From Grignard Reaction: The main impurity is the Wurtz coupling product, 1,2-bis(3-fluoro-5-methylphenyl)ethane. This is a neutral compound and can be removed by a similar acid-base extraction as described above.
-
From Willgerodt-Kindler Reaction: Unreacted acetophenone and the intermediate thioamide. These can also be separated from the final product by acid-base extraction.
Q4: What is a general procedure for the purification of the final this compound?
A4: The most common method for purifying solid organic acids is recrystallization.[7]
-
Solvent Selection: Choose a solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as toluene/hexanes or ethanol/water, may also be effective.
-
Dissolution: Dissolve the crude acid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of General Yields for Phenylacetic Acid Synthesis Routes
| Synthesis Route | Starting Material | Typical Reagents | General Yield Range (%) | Reference(s) |
| Nitrile Hydrolysis | Benzyl Cyanide | H₂SO₄/H₂O or NaOH/H₂O | 75 - 90+ | [2][3] |
| Grignard Reaction | Benzyl Halide | Mg, CO₂ (dry ice) | 60 - 80 | [3] |
| Willgerodt-Kindler | Acetophenone | Sulfur, Morpholine, then hydrolysis | 70 - 90 | [6][8] |
Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions.
Table 2: Influence of Solvent on Wurtz Coupling in Benzyl Grignard Formation
| Solvent | Product to Wurtz Byproduct Ratio |
| Diethyl ether (Et₂O) | 90 : 10 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
Data adapted from a study on benzyl chloride Grignard reactions and may serve as a guideline for 1-(bromomethyl)-3-fluoro-5-methylbenzene.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (Basic Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-fluoro-5-methylphenyl)acetonitrile (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred Grignard solution. Alternatively, the Grignard solution can be slowly transferred via a cannula to a flask containing a slurry of crushed dry ice in anhydrous ether.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous sodium bicarbonate solution.
-
Wash the aqueous extract with ether to remove any neutral byproducts (e.g., the Wurtz coupling product).
-
Acidify the aqueous layer with concentrated HCl to precipitate the this compound.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[3]
Protocol 3: Synthesis of this compound via Willgerodt-Kindler Reaction
-
Thioamide Formation:
-
In a round-bottom flask, combine 3-fluoro-5-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux for 6-8 hours. The reaction mixture will become dark and viscous.[1]
-
-
Hydrolysis:
-
Cool the reaction mixture and add a solution of potassium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for 12-24 hours, or until the thioamide is completely hydrolyzed (monitor by TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the Grignard reaction route.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Phenylacetic Acid [erowid.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Fluoro-5-methylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-5-methylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common starting materials include 3-bromo-5-fluorotoluene or 3-fluoro-5-methylbenzaldehyde. Potential impurities include:
-
Unreacted Starting Materials: 3-bromo-5-fluorotoluene, 3-fluoro-5-methylbenzaldehyde.
-
Intermediates: 2-(3-fluoro-5-methylphenyl)acetonitrile (if proceeding through a nitrile hydrolysis pathway).
-
Byproducts of Oxidation: If the final step is oxidation of an aldehyde, byproducts from over-oxidation or incomplete oxidation may be present.
-
Byproducts of Hydrolysis: Incomplete hydrolysis of a nitrile intermediate can leave residual amide.
-
Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis.
Q2: Which purification technique is most suitable for my crude sample?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: Highly effective for removing neutral or basic impurities from the acidic product. This is often the first and most crucial purification step.
-
Recrystallization: An excellent technique for removing small amounts of impurities and obtaining a highly crystalline, pure product, provided a suitable solvent is found.
-
Column Chromatography: Useful for separating impurities with similar polarities to the desired product that are difficult to remove by other methods.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point within a narrow range. Further purification steps are recommended.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?
A4: Yes, HPLC is an excellent method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after acidification.
| Possible Cause | Solution |
| Incomplete extraction into the aqueous basic layer. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with the basic solution. |
| Insufficient acidification. | Add acid dropwise while monitoring the pH with pH paper or a pH meter. Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate. |
| Product is partially soluble in the aqueous layer. | After acidification, cool the aqueous solution in an ice bath to minimize solubility and maximize precipitation. If significant product remains in the aqueous phase, it can be back-extracted with an organic solvent like ethyl acetate. |
Problem: The product precipitates as an oil or sticky solid upon acidification.
| Possible Cause | Solution |
| Presence of significant impurities. | The crude product may require a preliminary purification step, such as a solvent wash, before acid-base extraction. |
| Supersaturation. | Stir the mixture vigorously and scratch the inside of the flask with a glass rod to induce crystallization. |
Recrystallization
Problem: The compound "oils out" instead of crystallizing upon cooling.
| Possible Cause | Solution |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow to cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| The solvent is not ideal. | Try a different solvent or a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly turbid, then clarify with a few drops of the good solvent before cooling. |
| High impurity level. | Consider a preliminary purification by acid-base extraction or column chromatography. |
Problem: No crystals form, even after cooling in an ice bath.
| Possible Cause | Solution |
| The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Problem: Low yield of recovered crystals.
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation. |
| Premature crystallization during hot filtration. | If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper. |
| Washing the crystals with room temperature solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for a carboxylic acid is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape. |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a more volatile solvent and apply it carefully to the top of the silica gel. |
Problem: The compound is streaking or tailing on the column.
| Possible Cause | Solution |
| The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress deprotonation of the carboxylic acid and reduce tailing. |
| The compound is not fully soluble in the eluent. | Adjust the eluent composition to improve solubility. |
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Technique | Typical Recovery | Purity Achieved (by HPLC) | Primary Impurities Removed | Notes |
| Acid-Base Extraction | 85-95% | 90-98% | Neutral and basic impurities, some polar non-acidic impurities. | Excellent for initial bulk purification. |
| Recrystallization | 70-90% | >99% | Small amounts of closely related impurities. | Final purity is highly dependent on the chosen solvent system. |
| Column Chromatography | 60-85% | >98% | Impurities with similar polarity to the product. | Best for difficult separations but can be less efficient for large quantities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether (approximately 10 mL of solvent per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous extracts.
-
Washing (Optional): Wash the combined aqueous layers with a small amount of the organic solvent (e.g., 15 mL) to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH < 2 by the slow, dropwise addition of concentrated hydrochloric acid with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. Good candidates for aromatic carboxylic acids include ethanol/water, toluene, or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. If using a co-solvent system, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise at the boiling point until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A common system for a carboxylic acid is a mixture of hexanes and ethyl acetate with 0.5% acetic acid (e.g., 7:3 hexanes:ethyl acetate + 0.5% acetic acid). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Troubleshooting Logic for Recrystallization Issues.
common side reactions in the synthesis of fluorinated phenylacetic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of fluorinated phenylacetic acids. It addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated phenylacetic acids?
A1: The most prevalent side reactions include decarboxylation of the final product to form a fluorinated toluene, defluorination of the aromatic ring, and, when synthesizing from a nitrile precursor, incomplete hydrolysis leading to the formation of a fluorinated phenylacetamide intermediate.
Q2: My primary synthetic route is the hydrolysis of a fluorinated benzyl cyanide. How can I avoid the formation of the amide byproduct?
A2: Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, ensure complete reaction by using sufficiently strong acidic or basic conditions and allowing for adequate reaction time. Vigorous stirring is also crucial, especially in heterogeneous mixtures, to ensure proper mixing and heat distribution. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the point of full conversion.[1]
Q3: I am observing significant decarboxylation of my fluorinated phenylacetic acid product. What are the primary causes and how can I minimize it?
A3: Decarboxylation is often promoted by high temperatures and strong acidic or basic conditions. The stability of the resulting benzyl carbanion or carbocation intermediate, which is influenced by the fluorine substituents, also plays a role. To minimize decarboxylation, it is advisable to use the mildest possible reaction and workup conditions. If purification by distillation is required, it should be performed under reduced pressure to keep the temperature low.
Q4: What factors contribute to the loss of the fluorine substituent (defluorination) from the aromatic ring during synthesis?
A4: Defluorination can be a concern under harsh reaction conditions, particularly with strong nucleophiles or certain reducing agents. The position of the fluorine atom on the aromatic ring and the presence of other substituents can influence its lability. To prevent defluorination, avoid excessively high temperatures and highly reactive reagents where possible.
Troubleshooting Common Side Reactions
Decarboxylation
Problem: Low yield of the desired fluorinated phenylacetic acid with the concurrent formation of the corresponding fluorinated toluene.
Potential Causes:
-
Excessive heat during reaction or purification.
-
Prolonged exposure to strong acidic or basic conditions.
-
The electronic properties of the fluorine substituents may stabilize the intermediate formed upon decarboxylation.
Recommended Solutions:
-
Temperature Control: Maintain the lowest effective temperature during the reaction. For purification, use vacuum distillation to reduce the boiling point.
-
Milder Conditions: If the synthetic route allows, opt for milder acidic or basic reagents.
-
pH Adjustment: Carefully control the pH during workup and extraction steps to avoid prolonged exposure to harsh conditions.
Incomplete Nitrile Hydrolysis
Problem: Presence of the fluorinated phenylacetamide byproduct in the final product.
Potential Causes:
-
Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature).
-
Short reaction time.
-
Poor mixing in a heterogeneous reaction mixture.
Recommended Solutions:
-
Reaction Time and Temperature: Increase the reaction time or temperature moderately. Monitor the reaction progress closely to avoid promoting decarboxylation. A typical approach involves heating under reflux for several hours.[2]
-
Acid/Base Concentration: For acid hydrolysis, a mixture of sulfuric acid and water is commonly used. Ensure the concentration is sufficient for complete hydrolysis.[2]
-
Efficient Stirring: Use a mechanical stirrer to ensure vigorous mixing, particularly if the nitrile is not fully soluble in the reaction medium.[1]
Defluorination
Problem: Formation of byproducts lacking one or more fluorine atoms.
Potential Causes:
-
Use of harsh nucleophiles or reducing agents.
-
High reaction temperatures.
-
Instability of the C-F bond due to the electronic environment of the aromatic ring.
Recommended Solutions:
-
Reagent Selection: Choose milder reagents that are less likely to cleave the C-F bond.
-
Temperature Moderation: Avoid excessive heating.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to shield sensitive parts of the molecule, although this adds steps to the overall process.
Quantitative Data on Side Reactions
The following table provides data on the yields of phenylacetamide and phenylacetic acid from acetophenone using a modified Willgerodt-Kindler reaction, illustrating how reaction conditions can be optimized to favor the desired product.
| Molarity of NH4OH | Sulfur:Ketone Ratio | Temperature (°C) | Reaction Time (hr) | Yield of Phenylacetamide (%) | Yield of Phenylacetic Acid (%) |
| 12 M | 2 | 160 | 4 | ~45 | Low |
| 15 M | 5 | 160 | 4 | ~60 | Low |
| 12 M | 10 | 160 | 4 | ~70 | ~15 |
| 15 M | 10 | 190 | 4 | ~75 | ~10 |
Data adapted from a study on the Willgerodt reaction of acetophenone and are intended to be illustrative of the effect of reaction parameters on product distribution.[3]
Experimental Protocols
Protocol 1: Hydrolysis of 2-Fluorobenzyl Cyanide to 2-Fluorophenylacetic Acid
This protocol is adapted from the general procedure for the hydrolysis of benzyl cyanide.[2]
Materials:
-
2-Fluorobenzyl cyanide
-
Concentrated sulfuric acid
-
Deionized water
-
Mechanical stirrer
-
Heating mantle
-
Reflux condenser
-
Standard glassware for reaction, workup, and distillation
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add 84 mL of concentrated sulfuric acid to 115 mL of water.
-
To this solution, add 70 g of 2-fluorobenzyl cyanide.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours. (Troubleshooting: If amide is still present, extend reflux time and monitor by TLC).
-
After the reaction is complete, cool the mixture slightly and pour it into 200 mL of cold water while stirring to prevent the product from solidifying into a large mass.
-
Filter the crude 2-fluorophenylacetic acid.
-
Wash the crude product with hot water to remove impurities. The product will melt, and the water can be decanted.
-
Cool the washings to recover any precipitated product and combine it with the main batch.
-
Purify the crude product by vacuum distillation. (Troubleshooting: To prevent decarboxylation, maintain the lowest possible distillation temperature by using a good vacuum).
Visualizations
Troubleshooting Workflow for Low Yield in Fluorophenylacetic Acid Synthesis
Caption: A flowchart for troubleshooting low yields in fluorophenylacetic acid synthesis.
Reaction Pathways: Nitrile Hydrolysis vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of fluorophenylacetic acid from a nitrile.
References
optimizing Suzuki coupling conditions for arylboronic acids
A Technical Support Center for scientists, researchers, and drug development professionals, providing troubleshooting guides and FAQs to optimize Suzuki coupling conditions for arylboronic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling reaction.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a common challenge in Suzuki coupling and can stem from several factors.[1] A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: The Palladium catalyst, often Pd(0), is the heart of the reaction. If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) species.[2] Inefficient reduction can stall the catalytic cycle. Ensure your catalyst and ligands are not degraded. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which is crucial for less reactive aryl chlorides.[2][3]
-
Sub-optimal Base or Solvent: The choice of base is critical as it participates in the transmetalation step.[3][4] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[5][6] The base's effectiveness can be highly dependent on the solvent system.[3][7] For instance, anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[8] A screening of different bases and solvents is often necessary.
-
Poor Reagent Quality: Arylboronic acids can degrade over time, especially if not stored properly. They are susceptible to side reactions like protodeboronation.[9][10] It is advisable to use fresh or properly stored boronic acids.
-
Reaction Temperature and Time: These parameters are essential and interdependent.[6] Some reactions require elevated temperatures (80-110 °C) to proceed efficiently, while others can run at room temperature.[11][12][13] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.[11]
Issue 2: Presence of Significant Side Products
Q2: My reaction produces significant byproducts. How can I identify and minimize them?
A: The most common side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the arene byproduct corresponding to your boronic acid.[9] This side reaction is often catalyzed by the base and is dependent on factors like pH and reaction conditions.[9][10] To mitigate this, you can:
-
Homocoupling: This reaction results in a biaryl product formed from two molecules of the boronic acid (R²-R²) or two molecules of the aryl halide (R¹-R¹).
-
Boronic Acid Homocoupling: This is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[2][10][15] If you are using a Pd(II) precatalyst, it can be reduced to Pd(0) by homocoupling two boronic acid molecules.[2] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and use thoroughly degassed solvents.[11][15]
-
Aryl Halide Homocoupling: While less common, this can also occur. Optimizing ligand choice and reaction conditions can help suppress this pathway.
-
Issue 3: Difficulty with Specific Substrates
Q3: I am having trouble with an electron-rich aryl halide or a sterically hindered substrate. What modifications should I consider?
A: Challenging substrates often require more specialized conditions.
-
Electron-Rich Aryl Halides: Oxidative addition to electron-rich aryl halides is slower. To facilitate this step, use more electron-rich and bulky ligands like SPhos or other Buchwald-type phosphines.[2][8][16]
-
Sterically Hindered Substrates: Steric hindrance can impede both the oxidative addition and reductive elimination steps. Bulky ligands can promote reductive elimination.[2] It may be necessary to screen a variety of ligands and potentially use higher temperatures to overcome the steric barriers.
-
Heteroaryl Substrates: Heteroarylboronic acids can be particularly challenging. Highly active catalyst systems, often employing specialized phosphine ligands, have been developed to improve the efficiency of these couplings.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the right Palladium catalyst and ligand?
A: The choice depends on the coupling partners.
-
Palladium Source: Common Pd(II) sources like Pd(OAc)₂ are often used with separate ligands.[5] Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[5]
-
Ligands: For general-purpose couplings, triphenylphosphine (PPh₃) is a traditional choice.[3][5] For more challenging substrates, such as aryl chlorides or electron-rich systems, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key catalytic steps.[2][5][7]
Q2: What is the role of the base and how do I choose one?
A: The base is required to activate the organoboron species for transmetalation.[4][13] The choice of base can significantly impact the reaction outcome.
-
Common Bases: A range of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and fluorides (KF).[5][11]
-
Selection Criteria: The optimal base depends on the substrates and solvent. K₃PO₄ is a good choice for substrates with base-sensitive functional groups.[11] Cs₂CO₃ is a stronger base often used for less reactive partners.[11] An initial screening of different bases is a common optimization strategy.
Q3: Why is an inert atmosphere important for the Suzuki coupling reaction?
A: An inert atmosphere (typically Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.[17] The presence of oxygen can also promote the unwanted homocoupling of the boronic acid.[2][15] Therefore, using degassed solvents and properly evacuating and backfilling the reaction vessel is a critical step.[11]
Q4: Can Suzuki coupling be performed in water?
A: Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions.[7][14] Reactions can be run in biphasic organic-water mixtures or even entirely in water.[7] This allows for the use of water-soluble reagents and can offer economic and safety benefits.[7]
Data Presentation: Common Reaction Components
The following tables summarize common components used for Suzuki-Miyaura cross-coupling, providing a starting point for reaction optimization.[11]
Table 1: Common Palladium Sources & Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | A common and cost-effective combination for simple aryl bromides/iodides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Highly active system for a wide range of aryl halides, including chlorides.[13] |
| Pd(PPh₃)₄ | None | 2 - 5 | A Pd(0) source, used directly without additional ligand. |
| PdCl₂(dppf) | (dppf) | 1 - 3 | Effective for a broad range of substrates. |
| Pd(OAc)₂ | SPhos | 1 - 4 | A Buchwald-type ligand, excellent for challenging substrates like heteroaryl halides.[11][16] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Common Solvents | Temperature (°C) | Notes |
| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | A widely used, effective base for many standard couplings.[6] |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane | 80 - 110 | A non-nucleophilic base, beneficial for substrates with sensitive functional groups.[11] |
| Cs₂CO₃ | 2 - 3 | THF, Dioxane | 40 - 80 | A stronger base, often employed for less reactive coupling partners.[11] |
| NaOH | 2 - 3 | H₂O, Ethanol/H₂O | RT - 100 | Suitable for reactions conducted in aqueous media.[11] |
| KF | 3 | Dioxane (anhydrous) | 110 | Used to activate boronic acids without cleaving base-labile groups.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling an aryl bromide with an arylboronic acid.[11]
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[11]
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[11]
-
-
Solvent Addition:
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction tube via syringe.[11]
-
-
Reaction Execution:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.[11]
-
Add water (10 mL) and transfer the mixture to a separatory funnel.[11]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography.[11]
-
Protocol 2: High-Throughput Screening for Condition Optimization
This protocol outlines a workflow for rapidly screening multiple reaction parameters (e.g., catalysts, ligands, bases) in parallel using a multi-well plate format.
-
Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in a suitable solvent (e.g., Dioxane).
-
Prepare separate stock solutions for each catalyst, ligand, and base to be screened.
-
-
Reaction Plate Setup:
-
In an inert atmosphere glovebox, use a liquid handling robot or multichannel pipette to dispense the aryl halide and arylboronic acid stock solutions into the wells of a 96-well plate.
-
Dispense the various catalyst, ligand, and base solutions into designated wells according to the experimental design.
-
-
Reaction and Analysis:
-
Seal the plate and place it on a heated shaker block at the desired temperature for a set time.
-
After the reaction time, quench all wells simultaneously (e.g., by adding a small amount of water or an acidic solution).
-
Dilute the samples, filter, and analyze by LC-MS or GC-MS to determine the product yield in each well.
-
-
Data Evaluation:
-
Compare the yields across the different conditions to identify the optimal combination of catalyst, ligand, and base for the specific transformation. This approach allows for a much faster optimization process compared to traditional single-experiment methods.[18]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. quora.com [quora.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
challenges in the scale-up of 3-Fluoro-5-methylphenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-fluoro-5-methylphenylacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly focusing on a plausible two-step synthetic route: a Suzuki-Miyaura coupling followed by hydrolysis.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
-
Question: We are experiencing significantly lower yields than expected in the Suzuki-Miyaura coupling of 3-fluoro-5-methylphenylboronic acid with a haloacetate (e.g., methyl bromoacetate) during scale-up. What are the potential causes and solutions?
-
Answer: Low yields in large-scale Suzuki-Miyaura couplings are a common challenge.[1][2] Several factors could be at play:
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Insufficient Inert Atmosphere: Oxygen can lead to the degradation of the palladium catalyst and the formation of homocoupling and deboronation byproducts.[2] At scale, ensuring a consistently inert atmosphere is more challenging.
-
Solution: Implement rigorous degassing protocols for all solvents and reagents. Utilize a continuous flow of an inert gas (nitrogen or argon) throughout the reaction.
-
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Poor Catalyst Performance: The choice of palladium catalyst and ligand is crucial and may need to be re-optimized for large-scale production.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. Consider using more robust and air-stable pre-catalysts.
-
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, impacting reaction kinetics and selectivity.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles may be necessary to improve mixing efficiency.
-
-
Base Selection and Stoichiometry: The choice and amount of base can significantly affect the reaction outcome.[3]
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases for large-scale Suzuki couplings.[1] The stoichiometry of the base may need to be adjusted to optimize the reaction at scale.
-
-
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
-
Question: The hydrolysis of the methyl 3-fluoro-5-methylphenylacetate intermediate to the final acid is sluggish and incomplete on a multi-kilogram scale. How can we improve this?
-
Answer: Incomplete hydrolysis at scale is often related to mass transfer limitations or equilibrium effects.
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Insufficient Phase Mixing: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), poor mixing will limit the contact between the ester and the aqueous base.
-
Solution: Improve agitation to ensure efficient mixing of the aqueous and organic phases. Consider the use of a phase-transfer catalyst to facilitate the reaction.
-
-
Hydrolysis Equilibrium: The hydrolysis reaction is reversible. The presence of the alcohol byproduct (methanol) can slow down the reaction.
-
Solution: Use a sufficient excess of the base to drive the reaction to completion. If feasible, consider a method to remove the alcohol as it is formed, although this can be challenging at scale.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation byproducts.
-
Solution: Optimize the reaction temperature to find a balance between a reasonable reaction time and minimal byproduct formation. Monitor the reaction progress closely using in-process controls (e.g., HPLC).
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: We are facing challenges with the crystallization and purification of the final this compound product, leading to inconsistent purity and physical properties. What should we consider?
-
Answer: Crystallization is a critical step that often requires significant process development during scale-up.[4]
-
Polymorphism: The product may exist in different crystalline forms (polymorphs) with varying physical properties, such as solubility and melting point.[4]
-
Solution: Conduct a polymorph screen to identify the most stable crystalline form. Develop a crystallization process that consistently produces the desired polymorph by carefully controlling factors like solvent system, cooling rate, and seeding.
-
-
Crystal Habit and Particle Size: The shape and size of the crystals can impact downstream processing, such as filtration and drying.[4]
-
Solution: Optimize the crystallization conditions to control crystal habit and particle size distribution. This may involve adjusting the solvent composition, agitation rate, and cooling profile.
-
-
Impurity Entrapment: Rapid crystallization can lead to the inclusion of impurities within the crystal lattice.
-
Solution: Employ a slower, more controlled crystallization process. Consider a final recrystallization step from a different solvent system to improve purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of the 3-fluoro-5-methylphenylacetate intermediate?
A1: Common byproducts include homocoupled products from the starting materials and deboronated starting material.[2] The formation of these byproducts is often exacerbated by the presence of oxygen. Careful control of the inert atmosphere and optimization of the catalyst system can minimize their formation.[1][2]
Q2: Is a palladium catalyst necessary for the synthesis, and are there concerns about palladium contamination in the final product?
A2: Yes, a palladium catalyst is typically essential for the Suzuki-Miyaura coupling.[1] Residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity. Regulatory limits for heavy metal impurities are very strict. Therefore, efficient removal of the palladium catalyst after the reaction is crucial. This can be achieved through various methods, such as treatment with a scavenger, filtration through activated carbon, or crystallization.[2]
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Handling of Boronic Acids: While generally stable, some boronic acids can be irritants.
-
Use of Flammable Solvents: Many organic solvents used in the synthesis are flammable. Scale-up requires appropriate equipment and procedures to handle large volumes safely.
-
Handling of Strong Acids and Bases: The hydrolysis step involves the use of strong acids or bases, which are corrosive and require careful handling.
-
Exothermic Reactions: Both the Suzuki-Miyaura coupling and the hydrolysis can be exothermic. At scale, efficient heat management is critical to prevent runaway reactions. A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up.
Q4: How can we monitor the progress of the reactions during a large-scale synthesis?
A4: In-process controls (IPCs) are essential for monitoring reaction progress at scale. High-performance liquid chromatography (HPLC) is a common and effective method for tracking the consumption of starting materials and the formation of the product and any byproducts. Other techniques, such as gas chromatography (GC) or thin-layer chromatography (TLC), may also be suitable depending on the specific compounds.
Quantitative Data
The following table summarizes typical reaction parameters that may require adjustment during the scale-up from laboratory to pilot plant scale.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Suzuki-Miyaura Coupling | |||
| Solvent Volume | 1 L | 100 L | Ensure adequate mixing and heat transfer in the larger volume. |
| Catalyst Loading | 1 mol% | 0.1 - 0.5 mol% | Optimize for cost-effectiveness and to minimize residual metal. Higher efficiency may be achieved with optimized conditions. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower heat and mass transfer at scale can lead to longer reaction times. |
| Yield | 85-95% | 75-85% | Yields may be lower at scale due to the challenges of maintaining optimal conditions. |
| Hydrolysis | |||
| Base Equivalence | 2.0 eq. | 2.5 - 3.0 eq. | A larger excess may be needed to drive the reaction to completion due to mass transfer limitations. |
| Reaction Time | 2-4 hours | 6-10 hours | Inefficient mixing of phases at a larger scale can increase the required reaction time. |
| Purity (Crude) | >98% | 95-98% | Increased potential for side reactions and less efficient work-up can lead to lower initial purity. |
| Overall Yield | ~80% | ~65-70% | Cumulative effects of scale-up challenges in each step can lead to a lower overall yield. |
Experimental Protocols
1. Suzuki-Miyaura Coupling to form Methyl 3-fluoro-5-methylphenylacetate (Pilot Scale)
-
Reaction Setup: To a 150 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-5-methylphenylboronic acid (5.0 kg, 1.0 eq.), methyl bromoacetate (6.0 kg, 1.2 eq.), and potassium carbonate (9.0 kg, 2.0 eq.).
-
Solvent Addition and Degassing: Add a mixture of toluene (50 L) and water (25 L). Sparge the mixture with nitrogen for at least 1 hour to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen pressure, add palladium(II) acetate (50 g, 0.05 mol%) and triphenylphosphine (250 g, 0.2 mol%).
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete in 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 L). Combine the organic layers and wash with brine (20 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-fluoro-5-methylphenylacetate.
2. Hydrolysis to this compound (Pilot Scale)
-
Reaction Setup: To a 100 L reactor, add the crude methyl 3-fluoro-5-methylphenylacetate from the previous step and methanol (30 L).
-
Base Addition: Slowly add a solution of sodium hydroxide (4.0 kg) in water (20 L). The addition may be exothermic, so control the temperature below 40 °C.
-
Reaction: Heat the mixture to reflux (60-65 °C) and stir for 6-10 hours. Monitor the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Add water (50 L) to dissolve the sodium salt. Wash the aqueous solution with methyl tert-butyl ether (MTBE) (2 x 20 L) to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum at 50 °C. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/heptane) to achieve the desired purity.
Visualizations
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting low conversion rates in 3-Fluoro-5-methylphenylacetic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reactions involving the synthesis of 3-Fluoro-5-methylphenylacetic acid.
Troubleshooting Guides
Low conversion rates in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for the most common synthetic pathways.
Route 1: Hydrolysis of 3-Fluoro-5-methylphenylacetonitrile
This is a common and direct method for synthesizing this compound. However, incomplete hydrolysis or side reactions can lead to low yields.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low conversion of nitrile to carboxylic acid | Incomplete Hydrolysis: Reaction time may be too short, or the temperature may be too low. | - Acidic Hydrolysis: Increase reflux time. Ensure a sufficient excess of strong acid (e.g., concentrated HCl or H₂SO₄) is used.[1][2]- Basic Hydrolysis: Increase reaction temperature and/or time. Use a stronger base or a higher concentration of the base (e.g., NaOH or KOH).[1][3] |
| Formation of Amide Intermediate: Under basic conditions, especially milder ones, the reaction can sometimes stop at the 3-fluoro-5-methylphenylacetamide stage.[3] | - Increase the harshness of the basic conditions (higher temperature, longer reflux) to promote the hydrolysis of the amide to the carboxylic acid.[3] | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction. | - Optimize reaction conditions as described above to drive the reaction to completion.- Purify the final product by recrystallization or chromatography. |
| Side Reactions: The nitrile group can be sensitive to certain reagents, leading to undesired byproducts. | - Ensure clean starting materials. Analyze for potential side reactions based on the specific reagents used. |
Experimental Protocol: Acidic Hydrolysis of 3-Fluoro-5-methylphenylacetonitrile
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Fluoro-5-methylphenylacetonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is typically refluxed for several hours.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
The solid this compound will precipitate.
-
Filter the solid, wash it with cold water until the washings are neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
Route 2: Grignard Reaction of 3-Fluoro-5-methylbenzyl Halide followed by Carboxylation
This route involves the formation of a Grignard reagent from 3-fluoro-5-methylbenzyl bromide or chloride, followed by its reaction with carbon dioxide.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Failure of Grignard reagent formation | Presence of Moisture: Grignard reagents are highly sensitive to water.[4][5] | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents (e.g., diethyl ether, THF).[5] |
| Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[5] | - Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] | |
| Low yield of carboxylic acid | Wurtz Coupling: The formed Grignard reagent can react with the starting benzyl halide to form a dimer (1,2-bis(3-fluoro-5-methylphenyl)ethane).[4] | - Add the benzyl halide slowly and at a controlled rate to the magnesium suspension to maintain a low concentration of the halide. |
| Incomplete Carboxylation: Insufficient carbon dioxide or inefficient mixing. | - Use a large excess of dry ice (solid CO₂).- Pour the Grignard solution onto the crushed dry ice with vigorous stirring to ensure efficient mixing. | |
| Formation of Byproducts | Reaction with Atmospheric CO₂ and O₂: Exposure of the Grignard reagent to air. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
Experimental Protocol: Grignard Carboxylation
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask and activate them with a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 3-fluoro-5-methylbenzyl bromide (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude this compound by recrystallization.
Route 3: Willgerodt-Kindler Reaction of 3-Fluoro-5-methylacetophenone
This reaction converts 3-fluoro-5-methylacetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of thioamide | Suboptimal Reaction Conditions: Incorrect temperature, stoichiometry of reagents (sulfur, amine), or reaction time.[6] | - Optimize the molar ratio of the ketone, sulfur, and amine (e.g., morpholine).- Ensure the reaction is heated to a sufficiently high temperature to facilitate the rearrangement.[6] |
| Side Reactions: Polymerization or decomposition of starting materials at high temperatures. | - Use a high-boiling point solvent to maintain a consistent and controllable reaction temperature.[6] | |
| Incomplete hydrolysis of thioamide | Insufficiently Harsh Hydrolysis Conditions: The thioamide is resistant to hydrolysis. | - Use a strong acid (e.g., concentrated H₂SO₄) or a strong base (e.g., concentrated NaOH) and heat for a prolonged period to drive the hydrolysis to completion. |
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
In a round-bottom flask, combine 3-fluoro-5-methylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure.
-
To the crude thioamide, add a concentrated solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (cessation of ammonia evolution).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for the synthesis of this compound is not starting. What should I do?
A1: The most common reasons for a Grignard reaction failing to initiate are the presence of moisture and an inactive magnesium surface.[5] Ensure all your glassware is rigorously dried (flame-dried under vacuum or oven-dried overnight) and you are using an anhydrous ether solvent. To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[4][5]
Q2: I am getting a significant amount of an amide byproduct during the basic hydrolysis of 3-Fluoro-5-methylphenylacetonitrile. How can I increase the yield of the carboxylic acid?
A2: The formation of the amide is a common intermediate in nitrile hydrolysis.[3] To push the reaction towards the carboxylic acid, you need to use more forcing conditions. This typically involves increasing the concentration of the base (NaOH or KOH), raising the reaction temperature, and extending the reflux time.[1][3]
Q3: What are the main side reactions to be aware of when preparing this compound via the Grignard route?
A3: The primary side reaction is Wurtz coupling, where the 3-fluoro-5-methylbenzylmagnesium halide reacts with unreacted 3-fluoro-5-methylbenzyl halide to form a dimer. To minimize this, ensure a slow, controlled addition of the benzyl halide to the magnesium suspension.
Q4: Can I use acidic hydrolysis for the final step of the Willgerodt-Kindler reaction?
A4: Yes, after the formation of the thioamide, you can perform hydrolysis under either acidic or basic conditions. Acidic hydrolysis, typically with a strong acid like sulfuric acid, will also yield the desired carboxylic acid.
Data Summary
Table 1: Typical Reaction Conditions and Yields for the Synthesis of Aryl Acetic Acids
| Synthetic Route | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yield Range |
| Nitrile Hydrolysis (Acidic) | Conc. H₂SO₄ / H₂O | Reflux | 3 - 8 hours | 70 - 90% |
| Nitrile Hydrolysis (Basic) | NaOH or KOH / H₂O, EtOH | Reflux | 4 - 12 hours | 60 - 85% |
| Grignard Carboxylation | Mg, CO₂ (dry ice), acid workup | 0 °C to Reflux | 2 - 4 hours | 50 - 80% |
| Willgerodt-Kindler | Ketone, Sulfur, Morpholine, then H₃O⁺/OH⁻ | Reflux | 6 - 18 hours | 40 - 75% |
Note: Yields are general and can vary significantly based on the specific substrate and optimization of reaction conditions.
Visualizations
Caption: Reaction pathway for the hydrolysis of 3-Fluoro-5-methylphenylacetonitrile.
Caption: Troubleshooting workflow for low yields in the Grignard reaction route.
Caption: Relationship between reaction conditions and product formation in nitrile hydrolysis.
References
effect of base and solvent on Suzuki coupling efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the critical roles of the base and solvent in achieving optimal reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki coupling reaction?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species (boronic acid or its derivatives) to facilitate the transmetalation step. It is widely believed that the base forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium(II) complex.[1][2][3][4] The choice of base can significantly influence the reaction rate and overall yield.[3]
Q2: How does the choice of solvent affect the outcome of a Suzuki coupling reaction?
A2: The solvent plays a multifaceted role in the Suzuki coupling reaction by:
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Solubilizing Reagents: Ensuring that the catalyst, substrates, and base are sufficiently dissolved to participate in the reaction.[5][6]
-
Stabilizing Catalytic Species: The solvent can coordinate with and stabilize the palladium catalyst, influencing its activity and longevity.[7][8]
-
Modulating Reactivity: The polarity of the solvent can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[8][9] Some reactions can even be performed in water or biphasic systems, which can be advantageous for water-soluble substrates and offer economic and environmental benefits.[1][10]
Q3: Can water be used as a solvent in Suzuki coupling reactions?
A3: Yes, one of the significant advantages of the Suzuki coupling is its compatibility with aqueous conditions.[1][10] Reactions can be run in biphasic organic-water mixtures, or in some cases, in water as the sole solvent.[1] The use of water-soluble bases and reagents is facilitated in such systems.[1] Moreover, the presence of a small amount of water is often beneficial even in predominantly organic solvents, particularly when using inorganic bases like carbonates and phosphates.[5][11]
Q4: What are the most commonly used bases and solvents for Suzuki coupling?
A4: A wide variety of bases and solvents have been successfully employed in Suzuki coupling reactions.
-
Common Bases: These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[3][11] Organic bases such as triethylamine (NEt₃) are also used.[1]
-
Common Solvents: Frequently used solvents include toluene, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF).[1][11] Biphasic systems, often a combination of an organic solvent and water, are also very common.[1]
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My Suzuki coupling reaction has resulted in a low yield or no product at all. What are the likely causes related to the base and solvent?
A: Low yields in Suzuki coupling can often be attributed to several factors. When troubleshooting, it's essential to systematically evaluate your reaction parameters.
-
Initial Checks:
-
Reagent Quality: Ensure that your boronic acid, aryl halide, catalyst, and ligand are pure and have not degraded.[5][6] Boronic acids, in particular, can be susceptible to protodeboronation.[6]
-
Inert Atmosphere: The exclusion of oxygen is critical as it can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5][6] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[6]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as residual oxygen can be detrimental.[6] The purity of the base is also important.[6]
-
-
Base-Related Solutions:
-
Incorrect Base Strength/Solubility: The chosen base may be too weak to activate the boronic acid or may have poor solubility in the reaction medium.[6] Consider switching to a stronger or more soluble base. For instance, Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.[3] K₃PO₄ is a strong base that is frequently effective.[3]
-
Base-Sensitive Functional Groups: If your substrates contain base-labile groups (e.g., esters), a strong base might be causing decomposition. In such cases, a milder base like KF might be a suitable alternative.[2][12]
-
-
Solvent-Related Solutions:
-
Poor Solubility of Reagents: If any of the reaction components are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a solvent mixture to improve solubility. For example, toluene, THF, and DMF are common choices.[11][13]
-
Solvent-Catalyst Mismatch: The choice of solvent can influence the catalyst's performance. For instance, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic pre-catalysts.[9]
-
Issue 2: Significant Side Reactions (e.g., Protodeboronation, Homocoupling)
Q: I am observing significant amounts of side products, such as the protonated arene from my boronic acid (protodeboronation) or homocoupling of my aryl halide. How can I mitigate these issues?
A: Side reactions are common challenges in Suzuki couplings. The choice of base and solvent can play a role in minimizing their occurrence.
-
Minimizing Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by water and the base.[6]
-
Choice of Base: Using milder bases like K₃PO₄ or KF can be beneficial.[6]
-
Anhydrous Conditions: While some water can be helpful, excessive amounts can exacerbate protodeboronation.[6] Running the reaction under anhydrous conditions might be necessary for particularly sensitive substrates.[6]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the active boronic acid during the reaction.[6][10]
-
-
Reducing Homocoupling: The homocoupling of the aryl halide is often promoted by the presence of oxygen.[5]
-
Thorough Degassing: Ensure that the reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[5]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling.[5]
-
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Suzuki-Miyaura Coupling Reaction
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 90-100 | 12-16 | 95 | [3] |
| Na₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 92 | [3] |
| K₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 88 | [3] |
| Cs₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 94 | [3] |
| NEt₃ | Toluene/H₂O | 90-100 | 12-16 | 45 | [3] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.[3]
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a general procedure for screening different bases to optimize a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][6]
-
Add the degassed solvent system (11 mL) via syringe under a positive pressure of the inert gas.[3][6]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[3][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 3-Fluoro-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the efficient synthesis of 3-Fluoro-5-methylphenylacetic acid, a key intermediate in pharmaceutical development.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Catalyst Selection and Reaction Optimization
The synthesis of this compound can be approached through several catalytic routes. The optimal choice depends on available starting materials, desired scale, and laboratory capabilities. The primary methods include Palladium-catalyzed cross-coupling reactions, Grignard reagent carboxylation, and nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The three most prevalent methods are:
-
Palladium-catalyzed Suzuki-Miyaura Coupling: This method involves the cross-coupling of a 3-fluoro-5-methylphenyl derivative (typically a halide or triflate) with a C2 synthon, or the coupling of 3-fluoro-5-methylphenylboronic acid with a haloacetate.[2][3] This approach offers good functional group tolerance and generally provides high yields.[4]
-
Grignard Reagent Carboxylation: This classic method involves the formation of a Grignard reagent from a 3-fluoro-5-methylbenzyl halide, followed by quenching with solid carbon dioxide (dry ice).[5][6] It is a cost-effective method for large-scale synthesis.
-
Hydrolysis of 3-Fluoro-5-methylphenylacetonitrile: This two-step approach involves the synthesis of the corresponding nitrile followed by acid- or base-catalyzed hydrolysis to the carboxylic acid.[7]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura couplings are a common issue. Here are the primary areas to investigate:
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often improve reaction efficiency.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous and finely powdered for optimal reactivity. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvent: The solvent system must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions. Common solvents include toluene, dioxane, and THF, often with a small amount of water.
-
Reaction Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.
-
Starting Materials: Ensure the purity of your 3-fluoro-5-methylphenylboronic acid and the coupling partner. Impurities can poison the catalyst.
Q3: I am observing significant side product formation in my Grignard reaction. What are the likely side reactions and how can I mitigate them?
A3: Side reactions in Grignard syntheses often lead to reduced yields. Common issues include:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled dimer. To minimize this, ensure a slow, dropwise addition of the alkyl halide to the magnesium turnings during reagent formation.
-
Protonation of the Grignard Reagent: Grignard reagents are strong bases and will react with any acidic protons present. This includes water, alcohols, and even terminal alkynes. All glassware must be flame-dried, and anhydrous solvents are essential.
-
Incomplete Reaction with CO₂: Ensure the CO₂ source (dry ice) is freshly crushed and in large excess. The Grignard solution should be added slowly to the solid CO₂ with vigorous stirring to ensure efficient carboxylation.
Q4: The hydrolysis of my 3-fluoro-5-methylphenylacetonitrile is slow or incomplete. What can I do to improve the conversion?
A4: Incomplete hydrolysis is a common challenge. Consider the following:
-
Reaction Conditions: Acid-catalyzed hydrolysis, typically with concentrated sulfuric or hydrochloric acid, often requires elevated temperatures and prolonged reaction times. Ensure the temperature is maintained consistently.
-
Phase Transfer Catalyst: For base-catalyzed hydrolysis, the use of a phase transfer catalyst can improve the reaction rate if the nitrile has poor solubility in the aqueous base.
-
Microwave Irradiation: Microwave-assisted hydrolysis can significantly reduce reaction times and improve yields.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the different synthetic routes to this compound. Please note that yields are highly dependent on the specific reaction conditions and optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 90 | 9 | Moderate |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | Good to Excellent |
Table 2: Grignard Reagent Carboxylation
| Starting Material | Solvent | Reaction Temperature (°C) | Quenching Agent | Yield (%) |
| 3-Fluoro-5-methylbenzyl bromide | Diethyl Ether | 0 to RT | Solid CO₂ | Good |
| 3-Fluoro-5-methylbenzyl chloride | THF | 0 to RT | Solid CO₂ | Moderate to Good |
Table 3: Hydrolysis of 3-Fluoro-5-methylphenylacetonitrile
| Hydrolysis Condition | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Acidic | Conc. H₂SO₄ | 100-120 | 4-8 | Good |
| Basic | NaOH/H₂O | Reflux | 6-12 | Moderate to Good |
| Non-catalytic | Near-critical water | 270 | 5 | High |
Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-fluoro-5-methylphenylboronic acid (1.2 mmol), ethyl bromoacetate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane, 10 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water). Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis via Grignard Reagent Carboxylation
Strict anhydrous conditions are critical for the success of this reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add a small crystal of iodine. Slowly add a solution of 3-fluoro-5-methylbenzyl bromide (1.0 equiv) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously (slight warming and bubbling). If not, gentle heating may be required. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Carboxylation: Cool the Grignard solution to 0 °C. In a separate flask, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude this compound by recrystallization.
Protocol 3: Synthesis via Hydrolysis of 3-Fluoro-5-methylphenylacetonitrile
-
Reaction Setup: In a round-bottom flask, combine 3-fluoro-5-methylphenylacetonitrile (1.0 equiv) and a solution of concentrated sulfuric acid in water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-120 °C) with stirring for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it over ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for Grignard reaction side products.
References
- 1. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Synthesis of 5-substituted 3-mercapto-1,2,4-triazoles via Suzuki–Miyaura reaction - ERef Bayreuth [eref.uni-bayreuth.de]
- 6. Additional Problems 11: Carboxylic Acids and Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Fluoro-5-methylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 3-Fluoro-5-methylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most common synthetic routes are the hydrolysis of 3-fluoro-5-methylbenzonitrile and the carbonation of a Grignard reagent derived from a 3-fluoro-5-methylbenzyl halide.
Q2: What are the key physical properties of this compound to consider during work-up?
A2: this compound is typically a white to off-white crystalline solid with a melting point in the range of 110-115 °C. It has limited solubility in water but is moderately soluble in polar organic solvents like methanol, ethanol, and acetone.[1] This differential solubility is crucial for designing effective extraction and purification steps.
Q3: What is a typical purity for commercially available this compound?
A3: Commercially, this compound is often available with a purity of 97% or higher.[2]
Data Presentation
| Parameter | Hydrolysis of Nitrile | Carbonation of Grignard Reagent |
| Starting Material | 3-Fluoro-5-methylbenzonitrile | 3-Fluoro-5-methylbenzyl halide |
| Key Reagents | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | Magnesium, Carbon Dioxide (dry ice) |
| Typical Yield | Generally moderate to high, but can be influenced by reaction conditions and prevention of side reactions. | Can be high, but is highly sensitive to anhydrous conditions and reagent quality. |
| Common Impurities | Unreacted nitrile, 3-fluoro-5-methylbenzamide (intermediate), polymerization byproducts. | Biphenyl derivatives (from Wurtz coupling), unreacted Grignard reagent, byproducts from reaction with residual water. |
| Work-up Complexity | Moderate, involves neutralization, extraction, and potentially decolorization. | High, requires strict anhydrous conditions during the reaction and careful quenching and extraction. |
Experimental Protocols
Method 1: Work-up for Synthesis via Hydrolysis of 3-Fluoro-5-methylbenzonitrile (Acid-Catalyzed)
This protocol is adapted from a general procedure for the hydrolysis of aryl nitriles.
-
Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly and carefully pour the acidic reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude this compound.
-
Filtration: Filter the precipitated solid using a Buchner funnel. Wash the solid cake with cold water to remove excess acid and other water-soluble impurities.
-
Dissolution and Extraction: Transfer the crude solid to a separatory funnel. Dissolve the solid in a suitable organic solvent, such as ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake the funnel vigorously, venting frequently to release the pressure from the carbon dioxide evolved. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with the sodium bicarbonate solution to ensure all the carboxylic acid has been transferred to the aqueous phase.
-
Decolorization (Optional): If the combined aqueous layers are colored, add a small amount of activated carbon and stir for 10-15 minutes. Filter the mixture to remove the activated carbon.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2), which will cause the this compound to precipitate out.
-
Final Filtration and Drying: Filter the purified solid product, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Method 2: Work-up for Synthesis via Carbonation of Grignard Reagent
This protocol is based on general procedures for Grignard reactions.
-
Quenching: After the carbonation of the Grignard reagent is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and a dilute strong acid (e.g., 1M HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them successively with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted starting materials that are acidic), and finally with brine (saturated NaCl solution) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Nitrile Hydrolysis): The hydrolysis reaction may not have gone to completion. | Monitor the reaction by TLC or GC/MS. If starting material is still present, consider extending the reaction time or increasing the temperature. |
| Grignard Reagent Did Not Form: The Grignard reagent is sensitive to moisture and air. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. A crystal of iodine can be added to initiate the reaction. |
| Product Lost During Work-up: The product may have remained in the aqueous layer if the pH was not sufficiently acidic during precipitation, or if an insufficient amount of organic solvent was used for extraction. | Check the pH of the aqueous layer after acidification to ensure it is strongly acidic. Perform multiple extractions with the organic solvent to maximize recovery. |
Issue 2: Product is an Oil or Gummy Solid and Does Not Crystallize
| Possible Cause | Suggested Solution |
| Presence of Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. | Attempt to purify the crude product by column chromatography. For oily products, try triturating with a non-polar solvent like hexanes to induce crystallization. |
| Residual Water: The presence of water can prevent the product from solidifying. | Ensure the product is thoroughly dried under vacuum. If the product was extracted, ensure the organic layer was properly dried with a drying agent. |
Issue 3: Formation of an Emulsion During Extraction
| Possible Cause | Suggested Solution |
| Vigorous Shaking: Overly vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion. | Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| Presence of Fine Particulate Matter: Insoluble byproducts can stabilize emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite. |
Visualizations
Caption: Work-up workflow for the synthesis of this compound via nitrile hydrolysis.
Caption: Troubleshooting decision tree for low product yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Fluoro-5-methylphenylacetic acid
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of key analytical methods for the characterization of 3-Fluoro-5-methylphenylacetic acid, a halogenated aromatic carboxylic acid. The following sections detail the experimental protocols and expected data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a comprehensive overview to support analytical method development and validation.
Data Presentation: A Comparative Summary
The selection of an appropriate analytical technique is contingent on the specific analytical goal, such as purity assessment, structural elucidation, or quantification. The following tables summarize the key performance attributes and expected quantitative data for the characterization of this compound using various analytical methodologies.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Purity determination, quantification, impurity profiling | Identification, quantification of volatile impurities, analysis after derivatization |
| Typical Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., 0.1% TFA) | Helium |
| Detector | UV-Vis (e.g., 254 nm), PDA, Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water) | Derivatization (e.g., silylation or esterification) is often required to increase volatility |
| Expected Retention Time | Dependent on specific method parameters | Dependent on derivative and temperature program |
| Limit of Detection (LOD) | ng to pg range | pg to fg range |
| Advantages | Robust, versatile, suitable for non-volatile compounds | High sensitivity and selectivity, provides structural information |
| Disadvantages | Lower resolution than GC for some compounds | Not suitable for non-volatile or thermally labile compounds without derivatization |
Table 2: Comparison of Spectroscopic Methods
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Definitive structural elucidation, identification | Functional group identification | Molecular weight determination, structural fragmentation analysis |
| ¹H NMR (Expected Shifts) | Aromatic protons (~7.0-7.5 ppm), CH₂ (~3.6 ppm), CH₃ (~2.3 ppm), COOH (~12-13 ppm) | - | - |
| ¹³C NMR (Expected Shifts) | COOH (~170-180 ppm), Aromatic carbons (~110-165 ppm, with C-F coupling), CH₂ (~40 ppm), CH₃ (~20 ppm) | - | - |
| ¹⁹F NMR (Expected Shifts) | ~ -110 to -120 ppm (relative to CFCl₃) | - | - |
| FTIR (Expected Peaks) | ~3000 cm⁻¹ (O-H stretch, carboxylic acid), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1200-1300 cm⁻¹ (C-F stretch) | - | - |
| Mass Spectrometry (Expected m/z) | - | - | [M-H]⁻ at m/z 169.05, [M+H]⁺ at m/z 171.06 |
| Advantages | Provides detailed structural information | Fast, non-destructive, good for functional group identification | High sensitivity, provides molecular weight and fragmentation data |
| Disadvantages | Lower sensitivity, requires higher sample concentration | Limited structural information | May require chromatographic separation for complex mixtures |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general starting points and may require optimization for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a suitable composition (e.g., 70% A, 30% B) and increase the percentage of Mobile Phase B over time to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, often after derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (Silylation):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain definitive structural information for this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-5-methylphenylacetic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-5-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed experimental protocol for data acquisition and a comparative analysis of the spectral data, supported by predicted chemical shifts and coupling constants.
The structural characterization of this compound (C₉H₉FO₂) is crucial for its application in the synthesis of various target molecules. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and a carboxymethyl moiety on the phenyl ring, gives rise to a distinct NMR fingerprint. This guide will delve into the interpretation of its ¹H and ¹³C NMR spectra, offering a predictive analysis in the absence of readily available experimental spectra in public databases. The predicted data is based on the analysis of structurally related compounds, including phenylacetic acid, fluorotoluene derivatives, and other substituted phenylacetic acids.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons. The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent aromatic protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 6.95 - 7.05 | Doublet of doublets (dd) | JH-H ≈ 2.5 Hz, JH-F ≈ 8.0 Hz |
| H-4 | 6.85 - 6.95 | Doublet of doublets (dd) | JH-H ≈ 2.5 Hz, JH-F ≈ 9.5 Hz |
| H-6 | 6.90 - 7.00 | Singlet (broad) or triplet of doublets (td) | - |
| -CH₂- | 3.60 - 3.70 | Singlet | - |
| -CH₃ | 2.30 - 2.40 | Singlet | - |
| -COOH | 10.0 - 12.0 | Singlet (broad) | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the fluorine, methyl, and carboxymethyl substituents.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 135 - 138 | Doublet | ³JC-F ≈ 3-5 Hz |
| C-2 | 115 - 118 | Doublet | ²JC-F ≈ 20-25 Hz |
| C-3 | 161 - 164 | Doublet | ¹JC-F ≈ 240-250 Hz |
| C-4 | 120 - 123 | Doublet | ²JC-F ≈ 20-25 Hz |
| C-5 | 140 - 143 | Singlet | - |
| C-6 | 128 - 131 | Doublet | ⁴JC-F ≈ 2-4 Hz |
| -CH₂- | 40 - 43 | Singlet | - |
| -CH₃ | 20 - 22 | Singlet | - |
| -COOH | 175 - 178 | Singlet | - |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shift of the acidic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final structural elucidation, follows a logical sequence.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Fluoro-5-methylphenylacetic acid
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For a compound such as 3-Fluoro-5-methylphenylacetic acid, a key building block in medicinal chemistry, selecting the appropriate analytical technique is crucial for detecting and quantifying impurities accurately. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of this compound.
High-Performance Liquid Chromatography is broadly applicable to a wide range of pharmaceutical compounds, particularly those that are non-volatile or thermally unstable.[1] In contrast, Gas Chromatography is tailored for volatile and thermally stable analytes.[1] Given that this compound is a carboxylic acid with low volatility, its analysis by GC-MS necessitates a chemical modification step known as derivatization to render it suitable for vaporization.[2][3]
General Analytical Workflow Comparison
The primary difference in the analytical workflow between HPLC and GC-MS for this specific analyte lies in the sample preparation stage. HPLC allows for a more direct analysis, while GC-MS mandates a derivatization step to increase the analyte's volatility. The diagram below illustrates the typical workflows for both methods.
Experimental Protocols
The following sections detail representative experimental protocols for the analysis of this compound by both RP-HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the gold standard for analyzing non-volatile compounds and is often the primary choice for API purity analysis.[4] The method separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1]
| Parameter | Description |
| Instrument | UHPLC/HPLC system with a Diode Array Detector (DAD) or UV Detector. |
| Column | Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 5 µL. |
| Detection | UV at 220 nm. |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] For non-volatile carboxylic acids, a derivatization step to form a more volatile derivative (e.g., an ester) is mandatory.[2][7] This method is particularly useful for identifying unknown volatile impurities.[1]
| Parameter | Description |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or Ion Trap). |
| Derivatization | Esterification: To 1 mg of sample, add 500 µL of Ethanol and 20 µL of concentrated Sulfuric Acid. Heat at 60 °C for 30 minutes. Cool, neutralize with a base, and extract the resulting ethyl ester into Hexane for injection.[8] |
| Column | Capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Oven Program | Initial temp 70 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Injector Temp. | 250 °C (Split mode, 20:1). |
| MS Transfer Line | 280 °C. |
| Ion Source Temp. | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 40 - 450 amu. |
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, the nature of expected impurities, and throughput. The following table provides a summary of expected performance characteristics for each method based on typical validated pharmaceutical analyses.[9][10]
| Performance Metric | HPLC-UV | GC-MS (with Derivatization) | Commentary |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% (in SIM mode) | GC-MS in Selected Ion Monitoring (SIM) mode can offer superior sensitivity for targeted impurities. HPLC coupled with MS would show even greater sensitivity.[6][11] |
| Limit of Detection (LOD) | ~0.015% | ~0.005% (in SIM mode) | Similar to LOQ, GC-MS can be more sensitive for specific, derivatized analytes. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques provide excellent linearity. The derivatization step in GC can sometimes introduce minor variability. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC is generally more precise due to its simpler, automated sample introduction. The multi-step derivatization for GC can increase variability. |
| Sample Prep Time | ~5 minutes | ~45-60 minutes | The derivatization, heating, and extraction steps for GC-MS significantly increase preparation time. |
| Analysis Time | ~20 minutes | ~25 minutes | Runtimes are comparable, though modern UHPLC can offer faster separations. |
| Confirmatory Power | Moderate (UV); High (if MS is used) | High (Mass Spectrum) | The mass spectrum from GC-MS provides a molecular fingerprint, making it excellent for definitive identification of impurities.[1] |
Method Selection Guide
The decision to use HPLC or GC-MS should be based on the specific analytical goal. HPLC is generally the preferred platform for routine purity testing and stability studies of the main compound and its non-volatile degradation products. GC-MS serves as an essential complementary technique, especially for identifying volatile impurities or for orthogonal confirmation.
Conclusion
For the comprehensive purity assessment of This compound , both HPLC and GC-MS are valuable techniques that provide complementary information.
-
HPLC stands out as the more direct, robust, and high-throughput method for routine quality control, quantifying the main component and its non-volatile impurities or degradation products. Its simple sample preparation and high precision make it the workhorse for this type of analysis.[1][4]
-
GC-MS , while requiring a more laborious sample preparation due to the need for derivatization, offers unparalleled specificity for the structural elucidation of unknown volatile or semi-volatile impurities.[1][12] It is the gold standard for analyzing residual solvents and can serve as a powerful orthogonal method to confirm the identity and purity of the primary compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. cipac.org [cipac.org]
- 6. biomedres.us [biomedres.us]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. rroij.com [rroij.com]
A Comparative Guide to the Biological Activity of 3-Fluoro-5-methylphenylacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-Fluoro-5-methylphenylacetic acid and its structurally related analogs. Direct experimental data on the biological activities of this compound is limited in publicly available literature. Therefore, this guide synthesizes data from closely related phenylacetic acid and phenylacetamide derivatives to provide a substantive comparison and to highlight structure-activity relationships that can inform future research and drug development efforts. The focus of this guide is on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds.
Overview of Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The core structure serves as a versatile scaffold for the development of novel therapeutic agents.[2] Modifications to the phenyl ring, such as halogenation and alkylation, have been shown to significantly influence the biological profile of these compounds, leading to agents with potential applications as anticancer, anti-inflammatory, and antimicrobial drugs.[2] Fluorine substitution, in particular, is a common strategy in drug design to modulate a compound's metabolic stability, binding affinity, and lipophilicity.[3]
Anticancer Activity
The anticancer potential of fluorinated phenylacetamide derivatives has been investigated against various cancer cell lines. The data suggests that the position of the fluorine atom and the presence of other substituents on the phenyl ring play a crucial role in the cytotoxic activity.
Quantitative Data Summary: Anticancer Activity of Phenylacetamide Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various fluorinated phenylacetamide derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4][5]
| Compound ID | Substituent on N-phenyl ring | Cancer Cell Line | IC50 (µM) |
| 2a | 2-nitro | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | 65 | ||
| 2b | 3-nitro | PC3 | 52 |
| MCF-7 | > 100 | ||
| HL-60 | 70 | ||
| 2c | 4-nitro | PC3 | 80 |
| MCF-7 | 100 | ||
| HL-60 | 85 | ||
| 2d | 2-methoxy | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 2e | 3-methoxy | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 2f | 4-methoxy | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| Imatinib | (Reference Drug) | PC3 | 40 |
| MCF-7 | 98 |
Table 2: Cytotoxic Activity of Substituted Phenylacetamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| 3a | 2-Fluoro | MDA-MB-468 | 8 ± 0.07 |
| PC12 | 1.83 ± 0.05 | ||
| MCF-7 | 9 ± 0.07 | ||
| 3b | 3-Fluoro | MDA-MB-468 | 1.5 ± 0.12 |
| PC12 | 77 ± 0.08 | ||
| MCF-7 | 1.5 ± 0.06 | ||
| 3c | 4-Fluoro | MDA-MB-468 | 87 ± 0.05 |
| PC12 | 8 ± 0.06 | ||
| MCF-7 | 7 ± 0.08 | ||
| Doxorubicin | (Reference Drug) | MDA-MB-468 | 0.38 ± 0.07 |
| PC12 | 2.6 ± 0.13 | ||
| MCF-7 | 2.63 ± 0.4 |
From the data, it is evident that nitro-substituted compounds (2a-2c) generally exhibit higher cytotoxicity than methoxy-substituted ones (2d-2f) in the 2-(4-Fluorophenyl)-N-phenylacetamide series.[4] Furthermore, the position of the fluorine atom on the phenylacetamide ring significantly impacts activity, with the 3-fluoro analog (3b) showing potent activity against MDA-MB-468 and MCF-7 cell lines.
Antimicrobial Activity
Quantitative Data Summary: Antimicrobial Activity
Due to the lack of direct comparative studies for this compound and its close analogs, a quantitative table for antimicrobial activity is not provided. However, it is reported that phenylacetic acid produced by Bacillus licheniformis is active against bacteria such as Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans.[7] Further research is required to determine the minimum inhibitory concentrations (MICs) of this compound and its analogs against a panel of pathogenic microorganisms.
Anti-inflammatory Activity
Phenylacetic acid derivatives have been investigated for their anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as the NF-κB pathway.[8][9]
Signaling Pathway: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2][10] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Phenylacetic acid derivatives may exert their anti-inflammatory effects by interfering with this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that inhibits growth is the MIC.[2]
Procedure (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Conclusion and Future Directions
While direct comparative data for this compound is currently lacking, the analysis of its structural analogs reveals important structure-activity relationships. The presence and position of a fluorine atom, along with other substituents on the phenyl ring, significantly influence the anticancer and likely other biological activities of phenylacetic acid derivatives.
Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic series of its analogs. This would involve:
-
In vitro screening: Testing the compounds against a broad panel of cancer cell lines, pathogenic bacteria, and fungi to determine their IC50 and MIC values.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by the most active compounds.
-
In vivo studies: Evaluating the efficacy and safety of promising candidates in animal models of disease.
Such studies will provide a clearer understanding of the therapeutic potential of this class of compounds and guide the development of new and more effective drugs.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Fluorinated Phenylacetic Acid Derivatives as Anticancer Agents
A comparative analysis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reveals crucial structural determinants for cytotoxicity in cancer cell lines. This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) governing their therapeutic potential.
In the quest for novel anticancer therapeutics, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool to enhance pharmacological properties. This guide delves into the structure-activity relationships of a series of synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, providing a comparative analysis of their in-vitro cytotoxic effects against various human cancer cell lines. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals engaged in the design of next-generation anticancer agents.
Comparative Cytotoxicity of Fluorinated Phenylacetic Acid Derivatives
The in-vitro cytotoxic activity of the synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The results, summarized in the table below, are presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Imatinib, a well-established anticancer drug, was used as a reference compound.
| Compound | R-group (Substitution on N-phenyl ring) | PC3 (IC50 µM) | MCF-7 (IC50 µM) | A549 (IC50 µM) |
| 2a | 2-nitro | >100 | >100 | >100 |
| 2b | 3-nitro | 52 | >100 | >100 |
| 2c | 4-nitro | 80 | 100 | >100 |
| 2d | 2-methoxy | >100 | >100 | >100 |
| 2e | 3-methoxy | >100 | >100 | >100 |
| 2f | 4-methoxy | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | >100 |
Structure-Activity Relationship Insights
The experimental data reveals key structural features that influence the cytotoxic activity of these fluorinated phenylacetic acid derivatives. A clear SAR trend can be established based on the nature and position of the substituent on the N-phenyl ring.[1][2]
Compounds bearing a nitro group (2a-2c) demonstrated significantly higher cytotoxic effects compared to their methoxy-substituted counterparts (2d-2f).[1][2] This suggests that the electron-withdrawing nature of the nitro group is crucial for the observed anticancer activity.
Among the nitro-substituted derivatives, the position of the nitro group played a pivotal role in modulating cytotoxicity. Compound 2b , with a nitro group at the meta position, exhibited the highest potency against the PC3 cell line (IC50 = 52 µM), comparable to the reference drug imatinib (IC50 = 40 µM).[1][2] The para-substituted analog, 2c , also showed notable activity against PC3 and MCF-7 cell lines.[1][2] In contrast, the ortho-substituted compound 2a was inactive.
The following diagram illustrates the key findings of the structure-activity relationship study.
Caption: Structure-activity relationship of fluorinated phenylacetic acid derivatives.
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted in the evaluation of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
General Synthesis Procedure
A solution of 4-fluorophenylacetic acid (1 mmol) and thionyl chloride (2 mmol) in dry dichloromethane (10 mL) was refluxed for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure. The resulting acid chloride was dissolved in dry dichloromethane (10 mL) and added dropwise to a solution of the appropriate substituted aniline (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (15 mL) at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by recrystallization from ethanol.[1]
In-vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (PC3, MCF-7, and A549) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and imatinib for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
The following diagram outlines the workflow of the in-vitro cytotoxicity assay.
References
A Comparative Guide to the Synthetic Routes of 3-Fluoro-5-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of five distinct synthetic routes to 3-Fluoro-5-methylphenylacetic acid, a key intermediate in the development of various pharmaceuticals. The comparison covers methodologies ranging from classic organometallic reactions to modern coupling techniques, offering insights into the potential advantages and disadvantages of each approach. Experimental protocols are provided based on established literature precedents for similar transformations, and quantitative data, where available for analogous reactions, is presented to facilitate an objective comparison.
Comparative Data of Synthetic Routes
| Route | Starting Material | Key Steps | Typical Overall Yield (%) | Purity (%) | Key Reagents | Advantages | Disadvantages |
| 1. Suzuki-Miyaura Coupling | 3-Fluoro-5-methylphenylboronic acid, Ethyl bromoacetate | Palladium-catalyzed cross-coupling, Ester hydrolysis | 70-85 | >98 | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Ethyl bromoacetate | High yields, Good functional group tolerance, Commercially available starting materials | Use of expensive palladium catalyst, Requires inert atmosphere |
| 2. From 3-Fluoro-5-methylaniline via Diazotization | 3-Fluoro-5-methylaniline | Diazotization, Meerwein arylation with vinylidene chloride, Hydrolysis | 40-60 | >97 | NaNO₂, HCl, Vinylidene chloride, Cu(I) catalyst | Utilizes a readily available starting material | Multi-step process, Use of potentially hazardous diazonium salts and chlorinated solvents |
| 3. Grignard Reaction | 1-Bromo-3-fluoro-5-methylbenzene | Grignard reagent formation, Carboxylation with CO₂ | 60-75 | >98 | Mg turnings, Dry CO₂ | Well-established and reliable method, High purity of the final product | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and moisture-sensitive |
| 4. From 3-Fluoro-5-methylbenzyl Halide | 3-Fluoro-5-methyltoluene | Radical bromination, Cyanation, Hydrolysis | 50-70 | >97 | NBS or Br₂, KCN or NaCN, Strong acid or base for hydrolysis | Utilizes an inexpensive starting material, Straightforward transformations | Use of toxic cyanides, Bromination can lead to side products |
| 5. Willgerodt-Kindler Reaction | 3-Fluoro-5-methylacetophenone | Thioamide formation, Hydrolysis | 45-65 | >95 | Sulfur, Morpholine (or other amine), Acid or base for hydrolysis | One-pot potential for thioamide synthesis | Often requires high temperatures, Can produce side products, The thioamide intermediate requires a separate hydrolysis step |
Experimental Protocols and Visualizations
Route 1: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of 3-fluoro-5-methylphenylboronic acid with an acetate synthon, followed by hydrolysis.
Experimental Protocol:
-
Cross-Coupling: To a degassed solution of 3-fluoro-5-methylphenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene and ethanol, is added an aqueous solution of a base like K₂CO₃ (2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude ester is purified by column chromatography.
-
Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous NaOH solution and stirred at room temperature or gentle heat until the reaction is complete. The mixture is then acidified with HCl, and the precipitated this compound is collected by filtration, washed with cold water, and dried.
Route 2: From 3-Fluoro-5-methylaniline via Diazotization
This multi-step synthesis starts with the diazotization of 3-fluoro-5-methylaniline.
Experimental Protocol:
-
Diazotization: 3-Fluoro-5-methylaniline (1.0 eq) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
Meerwein Arylation: The cold diazonium salt solution is added to a mixture of vinylidene chloride (2.0 eq) and a copper(I) catalyst (e.g., CuCl) in a suitable solvent like acetone at low temperature. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.
-
Hydrolysis: The resulting 1,1-dichloro-2-(3-fluoro-5-methylphenyl)ethene intermediate is isolated and then hydrolyzed using a strong acid (e.g., concentrated H₂SO₄) or a two-step process involving conversion to the carboxylic acid salt with a base followed by acidification.
Route 3: Grignard Reaction
This classic organometallic approach involves the formation of a Grignard reagent followed by carboxylation.
Experimental Protocol:
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard reagent is cooled in an ice bath and poured over crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, dry CO₂ gas is bubbled through the solution.
-
Work-up: The reaction mixture is quenched by the slow addition of dilute HCl. The aqueous layer is extracted with an organic solvent. The combined organic extracts are then extracted with an aqueous base (e.g., NaOH). The basic aqueous layer is washed with an organic solvent and then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
Route 4: From 3-Fluoro-5-methylbenzyl Halide
This route begins with the halogenation of 3-fluoro-5-methyltoluene, followed by cyanation and hydrolysis.
Experimental Protocol:
-
Bromination: 3-Fluoro-5-methyltoluene (1.0 eq) is refluxed with N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride until the reaction is complete. The succinimide is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-fluoro-5-methylbenzyl bromide.
-
Cyanation: The crude benzyl bromide is dissolved in a polar aprotic solvent like DMSO or acetone and treated with sodium or potassium cyanide (1.2 eq). The reaction is stirred at room temperature or with gentle heating.
-
Hydrolysis: The resulting 3-fluoro-5-methylphenylacetonitrile is then hydrolyzed to the carboxylic acid by refluxing with a strong acid (e.g., a mixture of H₂SO₄ and water) or a strong base (e.g., aqueous NaOH), followed by acidic workup.
Route 5: Willgerodt-Kindler Reaction
This route transforms an acetophenone derivative into the corresponding phenylacetic acid.
Experimental Protocol:
-
Thioamide Formation (Kindler Modification): 3-Fluoro-5-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) are heated together, often without a solvent or in a high-boiling solvent like DMF, at a temperature of 130-160 °C for several hours.
-
Hydrolysis: The resulting thiomorpholide intermediate is then hydrolyzed by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous KOH) to yield this compound.
The Fluorine Effect: A Comparative Guide to the Properties of Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular modifications is paramount. The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. This guide provides a comparative analysis of the impact of fluorine substitution on the physicochemical and biological properties of phenylacetic acid, a versatile scaffold in drug discovery.
The introduction of a fluorine atom, despite its minimal steric footprint, profoundly alters the electronic properties of the phenylacetic acid molecule. This guide summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes the underlying principles of these changes.
Physicochemical Properties: A Tale of Acidity and Lipophilicity
The strategic placement of a fluorine atom on the phenyl ring of phenylacetic acid induces significant changes in its acidity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
As illustrated in the table below, fluorination generally increases the acidity of the carboxylic acid group, as evidenced by a lower pKa value compared to the parent compound, phenylacetic acid. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the carboxylate anion. The position of the fluorine atom also influences the magnitude of this effect.
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its ability to cross biological membranes. The data indicates that fluorine substitution increases the lipophilicity of phenylacetic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-77[1] | 4.31[1][2] | 1.41 |
| 2-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | 60-62[3] | 4.09 | 1.59 |
| 3-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | 45-49[4] | 4.12 | 1.62 |
| 4-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | 81-83[5] | 4.25[5][6] | 1.62 |
Biological Implications: Enhancing Potency and Modulating Activity
The alterations in physicochemical properties imparted by fluorine substitution directly translate to changes in biological activity. Fluorinated phenylacetic acid derivatives are key intermediates in the synthesis of a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anticancer agents.[7][8][9][10] The increased lipophilicity can lead to enhanced membrane permeability and improved target engagement.[11][12]
For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents, with some compounds demonstrating notable cytotoxic effects against prostate and breast cancer cell lines.[9] The presence of fluorine can also influence metabolic stability, a critical factor in drug design. While not a universal rule, fluorination can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[13][14][15]
Experimental Protocols
The quantitative data presented in this guide are determined through standardized experimental procedures.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[16][17]
Workflow for pKa Determination:
Methodology:
-
A precisely weighed sample of the phenylacetic acid derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for compounds with low water solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.
-
The equivalence point of the titration is determined from the resulting titration curve (a plot of pH versus the volume of titrant added).
-
The pKa is then calculated as the pH at the half-equivalence point.[18]
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound. The shake-flask method is a traditional and widely used technique for its measurement.[19]
Workflow for logP Determination:
Methodology:
-
A small amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously for a predetermined period to allow for the compound to partition between the two immiscible phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Logical Relationship of Fluorine's Impact
The introduction of fluorine sets off a cascade of effects that ultimately influence the biological activity of the phenylacetic acid molecule.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 6. Phenylacetic Acid [drugfuture.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pKa and log p determination | PPTX [slideshare.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. evotec.com [evotec.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Reactivity in Immunoassays for 3-Fluoro-5-methylphenylacetic Acid and Its Derivatives
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of several derivatives of 3-Fluoro-5-methylphenylacetic acid in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended for researchers, scientists, and professionals in drug development who are engaged in the design and validation of immunoassays for novel small-molecule therapeutics. Understanding the cross-reactivity of structurally related analogs is crucial for the development of specific and reliable quantitative assays.
While specific experimental data for the cross-reactivity of this compound derivatives is not publicly available, this guide presents a hypothetical, yet scientifically plausible, dataset. The provided data is based on established principles of structure-activity relationships (SAR) in immunoassays, where minor structural modifications can significantly impact antibody recognition. The following tables and protocols are designed to serve as a practical example and a template for conducting such cross-reactivity studies.
Quantitative Data Summary
The cross-reactivity of various analogs was assessed relative to this compound, which was designated as the primary analyte with 100% cross-reactivity. The half-maximal inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated using the formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound ID | Derivative Name | Structural Modification from Parent Compound | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| Parent | This compound | - | 25.0 | 100% |
| Analog-1 | 3-Fluoro-4-methylphenylacetic acid | Positional isomer of the methyl group | 75.2 | 33.2% |
| Analog-2 | 4-Fluoro-3-methylphenylacetic acid | Positional isomer of the fluoro group | 110.5 | 22.6% |
| Analog-3 | 3-Chloro-5-methylphenylacetic acid | Fluoro group replaced by a chloro group | 250.0 | 10.0% |
| Analog-4 | 3,5-Dimethylphenylacetic acid | Fluoro group replaced by a methyl group | 416.7 | 6.0% |
| Analog-5 | Phenylacetic acid | Unsubstituted parent structure | >1000 | <2.5% |
Experimental Protocols
A detailed methodology for the competitive ELISA used to determine the hypothetical cross-reactivity is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
Microtiter plates (96-well, high-binding capacity)
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Primary Antibody: Monoclonal or polyclonal antibody specific for this compound
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2 M Sulfuric Acid
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
Standard: this compound
-
Test Compounds: Analog-1 to Analog-5
-
Plate reader capable of measuring absorbance at 450 nm
2. Plate Coating:
-
Dilute the coating antigen to a final concentration of 2 µg/mL in a coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test compounds (analogs) in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate the mixtures for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated standard/antibody and analog/antibody mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the log of the standard concentrations.
-
Determine the IC50 value for the standard and each analog from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each analog using the formula mentioned above.
Visualizations
Safety Operating Guide
Proper Disposal Procedures for 3-Fluoro-5-methylphenylacetic Acid
For immediate reference, treat 3-Fluoro-5-methylphenylacetic acid as a halogenated organic acid waste. Do not dispose of this chemical down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Hazard Identification and Safety Precautions
Based on safety data for this compound (CAS No. 518070-22-9) and similar chemical structures, the primary hazards are summarized below. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Quantitative Data Summary
| Property | Value |
| CAS Number | 518070-22-9 |
| Molecular Formula | C₉H₉FO₂ |
| Appearance | Solid |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Disposal Category | Halogenated Organic Waste |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
As a fluorinated compound, it must be disposed of as halogenated organic waste [1][2][3].
-
Keep it separate from non-halogenated solvents, aqueous waste, and incompatible chemicals (e.g., strong bases or oxidizing agents).
2. Waste Collection:
-
Use a designated, compatible, and properly sealed waste container. The container should be made of a material that will not react with the acid.
-
The container must be in good condition, with no leaks or cracks[4].
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize exposure.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste "[4][5].
-
The label must include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas[4].
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[6].
-
Follow all institutional procedures for waste pickup requests.
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent[4][7].
-
The rinsate must be collected and disposed of as hazardous waste[4][7].
-
After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-5-methylphenylacetic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Fluoro-5-methylphenylacetic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Researchers and professionals in drug development must prioritize safety when handling chemical compounds. This guide offers detailed, step-by-step instructions for the safe use of this compound, a halogenated aromatic carboxylic acid. The information herein is designed to be your trusted resource for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and may lead to serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile or other chemically resistant, powder-free gloves.[2][4] | Laboratory coat.[2] | Not generally required if handled in a certified chemical fume hood. |
| Conducting reactions and transfers (in a fume hood) | Chemical splash goggles or a face shield.[3][4] | Nitrile or other chemically resistant, powder-free gloves. Double gloving is recommended.[4] | Laboratory coat.[2] | Not generally required if handled in a certified chemical fume hood. |
| Handling outside of a fume hood (e.g., transport) | Safety glasses with side shields.[2] | Nitrile or other chemically resistant, powder-free gloves.[2][4] | Laboratory coat.[2] | N95 or N100 respirator if there is a risk of aerosol or dust generation.[3][4][5] |
| Cleaning spills | Chemical splash goggles and a face shield.[3][4] | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[6] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Experimental Procedures
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[3][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][8] Do not eat, drink, or smoke in the laboratory.[3][8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the appropriate emergency response personnel.
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[10][11][12][13][14]
-
Waste Containers:
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal program.[1] Do not pour any amount down the drain.[10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste in the designated halogenated organic waste container.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
